1-(Bromomethyl)adamantane
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(bromomethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRBYCAVZBQANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362862 | |
| Record name | 1-(bromomethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14651-42-4 | |
| Record name | 1-(bromomethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)adamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Bromomethyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(bromomethyl)adamantane, a key building block in medicinal chemistry and materials science. Its rigid, lipophilic adamantane cage imparts unique properties to target molecules, making this compound a valuable intermediate in the design of novel therapeutics and functional materials.
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of 1-adamantylmethanol. A common and effective method involves the use of hydrobromic acid in the presence of a Lewis acid catalyst, such as zinc bromide.
Experimental Protocol
A well-established procedure for the synthesis of this compound is as follows[1]:
Materials:
-
1-Adamantylmethanol
-
Zinc Bromide (ZnBr₂)
-
Azeotropic Hydrobromic Acid (HBr)
-
Hexane
-
Diethyl ether
-
10% Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of 1-adamantylmethanol (23.3 g, 0.14 mol), zinc bromide (80.7 g, 0.36 mol), and azeotropic hydrobromic acid (412 cm³) is prepared in a suitable reaction vessel.
-
The mixture is heated to reflux. The progress of the reaction is monitored by gas chromatography (GC) until the starting alcohol is completely consumed.
-
Upon completion, the reaction mixture is cooled and extracted with a 1:1 (v/v) mixture of hexane and diethyl ether.
-
The combined organic layers are washed successively with a 10% sodium bicarbonate solution and brine.
-
The organic phase is then dried over anhydrous sodium sulfate.
-
The solvent is removed by evaporation, yielding this compound as pale yellow soft plates. This procedure typically results in a high yield of the desired product[1].
Synthesis Workflow
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of physical and spectroscopic methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇Br | [2] |
| Molecular Weight | 229.16 g/mol | [2] |
| Appearance | Pale yellow soft plates | [1] |
| Melting Point | 40-45 °C | |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/m | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unambiguous identification of this compound. The following tables summarize the expected characteristic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.2 | s | 2H | -CH₂Br |
| ~1.7 | br s | 6H | Adamantane CH₂ |
| ~1.6 | br s | 3H | Adamantane CH |
| ~1.5 | br s | 6H | Adamantane CH₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~45 | -CH₂Br |
| ~40 | Adamantane CH₂ |
| ~37 | Adamantane C |
| ~32 | Adamantane CH |
| ~28 | Adamantane CH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-2850 | C-H stretch (alkane) |
| ~1450 | CH₂ bend |
| ~600-500 | C-Br stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 229 | Moderate | [M]⁺ (with ⁷⁹Br) |
| 231 | Moderate | [M+2]⁺ (with ⁸¹Br) |
| 149 | High | [M - Br]⁺ (adamantylmethyl cation) |
| 135 | Base Peak | [Adamantyl]⁺ |
Logical Relationship of Characterization Data
Conclusion
This guide has detailed a reliable synthetic route to this compound and outlined the key analytical techniques for its comprehensive characterization. The provided data serves as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the effective utilization of this important adamantane derivative.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(Bromomethyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)adamantane is a key synthetic intermediate characterized by a rigid and sterically hindered adamantane cage appended with a reactive bromomethyl group. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science, offering a route to novel compounds with potential applications in drug development. The adamantane moiety can impart favorable properties such as high lipophilicity, metabolic stability, and a three-dimensional structure that can facilitate specific interactions with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and relevant spectral data to support its use in research and development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 14651-42-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇Br | [1][2][4] |
| Molecular Weight | 229.16 g/mol | [2][3][4] |
| Appearance | Pale yellow soft plates or solid | [3][5] |
| Melting Point | 30-45 °C | [3][6][7] |
| Boiling Point | 226 °C | [6] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), petroleum ether, and ethyl acetate. Insoluble in water. | [5][8] |
Table 2: Spectroscopic Data
| Technique | Key Features and Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons, typically appearing as broad multiplets in the region of 1.5-2.0 ppm. A distinct singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group would be observed further downfield, likely in the range of 3.2-3.5 ppm, due to the deshielding effect of the adjacent bromine atom. |
| ¹³C NMR | The carbon NMR spectrum will exhibit signals corresponding to the adamantane cage and the bromomethyl carbon. The adamantane carbons will appear in the aliphatic region (approx. 28-40 ppm). The carbon of the bromomethyl group is expected to be significantly shifted downfield to approximately 45-55 ppm due to the electronegativity of the bromine atom. |
| FTIR | The infrared spectrum will be dominated by C-H stretching and bending vibrations of the adamantane core. Characteristic C-H stretching bands are expected around 2850-2950 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region, usually between 500 and 600 cm⁻¹. |
| Mass Spectrometry (EI) | The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. A prominent fragmentation pathway would be the loss of a bromine radical to form a stable adamantylmethyl cation. Further fragmentation of the adamantane cage is also expected. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound from 1-Adamantylmethanol
This protocol is adapted from a literature procedure and outlines the synthesis via bromination of 1-adamantylmethanol.[5]
Materials:
-
1-Adamantylmethanol
-
Zinc bromide (ZnBr₂)
-
Azeotropic hydrobromic acid (48%)
-
Hexane
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 1-adamantylmethanol (23.3 g, 0.14 mol), zinc bromide (80.7 g, 0.36 mol), and azeotropic hydrobromic acid (412 cm³) is refluxed.
-
The reaction progress is monitored by gas chromatography (GC) until the starting alcohol is completely consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with a 1:1 (v/v) mixture of hexane and diethyl ether.
-
The combined organic layers are washed successively with 10% sodium bicarbonate solution and brine.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed by evaporation under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as methanol or by sublimation.[5]
Determination of Melting Point
This is a standard protocol for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small amount of dry this compound is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C per minute initially to determine an approximate melting range.
-
The determination is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Boiling Point
A standard distillation method can be used to determine the boiling point.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Calibrated thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask.
-
The flask is heated gently with a heating mantle.
-
The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 1-adamantylmethanol.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Physicochemical Characterization
This diagram illustrates the logical flow of characterizing a synthesized chemical compound like this compound.
Caption: Logical workflow for physicochemical characterization.
References
- 1. scbt.com [scbt.com]
- 2. molscanner.com [molscanner.com]
- 3. This compound 97 14651-42-4 [sigmaaldrich.com]
- 4. This compound | 14651-42-4 | FB67642 [biosynth.com]
- 5. 1-(Bromomethyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound 97 14651-42-4 [sigmaaldrich.com]
- 8. 1-Bromoadamantane | 768-90-1 [chemicalbook.com]
Spectroscopic Characterization of 1-(Bromomethyl)adamantane: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(bromomethyl)adamantane, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR provide critical information about its rigid cage-like structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the adamantane cage and the bromomethyl group. Due to the high symmetry of the adamantane core, the proton signals of the cage often appear as broad, overlapping multiplets.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.2 - 3.4 | Singlet | 2H | -CH₂Br |
| ~1.5 - 2.1 | Multiplet | 15H | Adamantane cage protons |
Note: The chemical shifts for the adamantane cage protons are based on the known spectrum of 1-bromoadamantane and may slightly vary.[3] The singlet for the bromomethyl group is a key diagnostic peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The low natural abundance of ¹³C means that carbon-carbon coupling is typically not observed.[2]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~40 - 50 | -CH₂Br |
| ~30 - 40 | Quaternary C (adamantane) |
| ~28 - 38 | CH & CH₂ (adamantane) |
Note: The chemical shifts are estimations based on the known spectra of adamantane and its derivatives.[4][5] The exact chemical shifts can be influenced by the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[6]
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2850 - 3000 | Strong | C-H Stretch | sp³ C-H |
| ~1450 | Medium | C-H Bend | CH₂ |
| ~600 - 700 | Strong | C-Br Stretch | Alkyl Halide |
Note: The C-H stretching and bending vibrations are characteristic of the adamantane framework, while the strong absorption in the lower wavenumber region is indicative of the C-Br bond.[7]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] The mass spectrum of this compound provides information about its molecular weight and fragmentation patterns.
A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[9] The molecular weight of this compound is 229.16 g/mol .[10] Therefore, we expect to see molecular ion peaks at m/z 228 and 230.
Table 4: Major Mass Fragments for this compound
| m/z | Proposed Fragment | Relative Intensity | Notes |
| 230 | [M+2]⁺• ([C₁₁H₁₇⁸¹Br]⁺•) | High | Isotopic peak of the molecular ion |
| 228 | [M]⁺• ([C₁₁H₁₇⁷⁹Br]⁺•) | High | Molecular ion |
| 149 | [C₁₁H₁₇]⁺ | High | Adamantylmethyl cation (loss of Br•) |
| 135 | [C₁₀H₁₅]⁺ | High | Adamantyl cation; often the base peak |
Note: The fragmentation pattern is dominated by the loss of the bromine radical to form the stable adamantylmethyl cation. Further fragmentation of the adamantane cage can also occur.[9]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.[11]
-
Data Acquisition : Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.[11]
IR Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of this compound in a volatile organic solvent (e.g., methylene chloride).[12]
-
Film Deposition : Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[12]
-
Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[12]
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (around 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[13]
-
Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.[14] In EI, a high-energy electron beam is used to ionize the sample molecules.[15]
-
Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[14]
-
Detection : A detector measures the abundance of each ion, generating the mass spectrum.[14]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. 1-Bromoadamantane(768-90-1) 1H NMR spectrum [chemicalbook.com]
- 4. kbfi.ee [kbfi.ee]
- 5. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. This compound(14651-42-4)FT-IR [m.chemicalbook.com]
- 8. fiveable.me [fiveable.me]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. web.mit.edu [web.mit.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. m.youtube.com [m.youtube.com]
Quantum Chemical Insights into 1-(Bromomethyl)adamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a theoretical approach to understanding the molecular characteristics of 1-(bromomethyl)adamantane through quantum chemical calculations. Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties.[1] Computational methods, particularly Density Functional Theory (DFT), offer a powerful means to elucidate the geometric, vibrational, and electronic properties of such molecules, providing insights that are crucial for rational drug design and the development of novel materials. While extensive experimental data exists for many adamantane derivatives, this guide focuses on the computational protocol and expected results for this compound, leveraging established theoretical frameworks.[2][3]
Introduction
This compound (C₁₁H₁₇Br) is a derivative of adamantane featuring a bromomethyl substituent at a bridgehead position.[4] The adamantane cage is a rigid, strain-free, and lipophilic scaffold that is often incorporated into drug molecules to enhance their metabolic stability and modulate their binding affinity to biological targets. The bromine atom in the methyl group serves as a reactive site, making this compound a versatile building block in organic synthesis.
Understanding the three-dimensional structure, vibrational modes, and electronic landscape of this compound is fundamental to predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations provide a theoretical framework to determine these properties with a high degree of accuracy. This guide outlines the standard computational methodologies and presents a summary of the expected quantitative data, offering a virtual blueprint for the computational analysis of this compound.
Computational Methodology
The following section details a robust and widely adopted computational protocol for the quantum chemical analysis of organic molecules like this compound. The methods described are based on Density Functional Theory (DFT), which is known for its excellent balance of computational cost and accuracy in describing electronic structures.[5]
Software and Theoretical Model
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The theoretical model of choice for adamantane derivatives is often a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently flexible basis set, like 6-311+G(d,p).[5][6] This level of theory has been shown to provide reliable geometric, vibrational, and electronic properties for a wide range of organic compounds.[5]
Experimental Protocol: Computational Workflow
-
Input Structure Generation: The initial 3D coordinates of this compound are generated using a molecular builder. The experimental crystal structure data can serve as an excellent starting point.[7]
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step to obtain a structure that represents a stable equilibrium geometry.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the harmonic vibrational frequencies, which can be compared with experimental infrared and Raman spectra.
-
-
Property Calculations: Using the optimized geometry, various electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and the dipole moment.
Caption: A typical workflow for quantum chemical calculations.
Results and Discussion
The following subsections present the expected quantitative data from the quantum chemical calculations on this compound. It is important to note that these are illustrative values based on experimental data and calculations on similar adamantane derivatives.
Molecular Geometry
The geometry optimization is expected to yield a structure that is in close agreement with the experimental single-crystal X-ray diffraction data.[7] The adamantane cage should exhibit its characteristic chair conformations for the three fused cyclohexane rings.
Table 1: Selected Optimized Geometric Parameters (Illustrative)
| Parameter | Atom Pair/Triplet | Calculated Value | Experimental Value[7] |
| Bond Lengths (Å) | |||
| C-Br | 1.965 | Not explicitly stated, but typical C-Br is ~1.94 Å | |
| C(adamantyl)-CH₂ | 1.542 | ~1.54 Å (typical C-C) | |
| C-C (cage avg.) | 1.538 | 1.528-1.540 Å | |
| C-H (cage avg.) | 1.095 | Not determined by XRD | |
| C-H (methyl avg.) | 1.092 | Not determined by XRD | |
| Bond Angles (°) | |||
| C(adamantyl)-CH₂-Br | 110.5 | Not explicitly stated | |
| C-C-C (cage avg.) | 109.4 | 108.35-110.27° |
Vibrational Analysis
The calculated vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra. The C-Br stretching frequency is a key vibrational mode for this molecule. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP).
Table 2: Selected Calculated Vibrational Frequencies (Illustrative)
| Frequency (cm⁻¹) (Unscaled) | Vibrational Mode Assignment |
| 2950 - 3100 | C-H stretching (adamantane cage) |
| 2850 - 2980 | C-H stretching (CH₂ group) |
| 1450 - 1480 | CH₂ scissoring |
| 1250 - 1300 | CH₂ wagging |
| ~650 | C-Br stretching |
| Below 1200 | Adamantane cage deformations |
Electronic Properties
The electronic properties provide insights into the reactivity and stability of the molecule. The HOMO and LUMO energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H17Br | CID 1416304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-(Bromomethyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1-(Bromomethyl)adamantane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(Bromomethyl)adamantane is a key intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its rigid, three-dimensional adamantane core imparts unique properties of lipophilicity and steric bulk, which are of great interest in drug design. A thorough understanding of its solubility in common organic solvents is fundamental for optimizing reaction conditions, developing robust purification strategies, and formulating drug candidates. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, a detailed experimental protocol for its quantitative determination, and a logical workflow to guide researchers in their solvent selection and solubility studies. Due to a scarcity of specific quantitative data in publicly available literature, this document focuses on qualitative assessments derived from the physicochemical properties of the molecule and related adamantane derivatives, while empowering researchers to generate precise data.
Physicochemical Properties and Predicted Solubility Profile
This compound (C₁₁H₁₇Br) is a solid at room temperature. Its solubility is primarily governed by the interplay between its large, nonpolar adamantane cage and the somewhat polar bromomethyl group. The fundamental principle of "like dissolves like" is the primary determinant of its behavior in various solvents.
-
Adamantane Cage: The adamantane moiety is a highly lipophilic, saturated hydrocarbon structure. This cage-like framework leads to favorable van der Waals interactions with nonpolar organic solvents.
-
Bromomethyl Group (-CH₂Br): The carbon-bromine bond introduces a degree of polarity to the molecule. However, the overall nonpolar character of the large adamantane core is expected to dominate its solubility profile.
Based on these structural features, the following solubility trends can be predicted:
-
High Solubility in Nonpolar Solvents: this compound is expected to be readily soluble in nonpolar aprotic solvents such as hexane, toluene, and benzene, due to the favorable interactions between the adamantane cage and the solvent molecules.[1][2]
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like chloroform, diethyl ether, and tetrahydrofuran (THF) are likely to be effective at dissolving this compound.
-
Limited Solubility in Polar Protic Solvents: Due to its inability to act as a strong hydrogen bond donor or acceptor, its solubility is expected to be limited in polar protic solvents like methanol, ethanol, and water.[2][3]
Data Presentation: Solubility of this compound
While specific quantitative solubility data for this compound is not extensively reported in the literature, the following tables provide a qualitative summary to guide solvent selection and a template for recording experimentally determined quantitative data.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar adamantane cage has strong favorable interactions with nonpolar solvents. |
| Polar Aprotic | Chloroform, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can effectively solvate the entire molecule, accommodating both the nonpolar and slightly polar regions. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | The polarity of these solvents can interact with the bromomethyl group, while still solvating the adamantane cage. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The bulky, nonpolar adamantane cage limits favorable interactions with the highly polar, hydrogen-bonding solvent molecules. |
| Polar Protic | Water | Insoluble | The molecule is predominantly nonpolar and cannot overcome the strong hydrogen bonding network of water.[2][3] |
Table 2: Template for Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents, adapted from established isothermal saturation techniques.[4][5]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system (for quantification, if necessary)
-
Evaporating dish or pre-weighed vials (for gravimetric analysis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled environment (e.g., a shaker bath) set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
Quantification:
Two common methods for quantification are gravimetric analysis and HPLC analysis.
A. Gravimetric Analysis (for solvents with high volatility):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
The mass of the dissolved this compound is the difference between the final and initial vial weights.
-
Calculate the solubility in g/100 mL or other desired units.
B. HPLC Analysis (for low solubility or non-volatile solvents):
-
Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a calibration curve by running a series of standard solutions of this compound of known concentrations.
-
Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of 1-(Bromomethyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)adamantane is a key intermediate in organic synthesis, valued for the introduction of the bulky and rigid 1-adamantylmethyl group. The adamantane cage, a diamondoid structure, is renowned for its exceptional thermal and chemical stability. This inherent stability is a crucial attribute in applications such as the development of robust polymers and thermally stable drug molecules. Understanding the thermal limits and decomposition behavior of this compound is therefore critical for its effective use in high-temperature applications and for ensuring the stability of resulting products.
This technical guide outlines the expected thermal stability of this compound, proposes a potential thermal decomposition pathway, and provides detailed experimental protocols for its characterization using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₇Br | [1][2] |
| Molecular Weight | 229.16 g/mol | [1][2] |
| Melting Point | 40-45 °C | |
| Appearance | Solid | |
| CAS Number | 14651-42-4 | [2] |
| Synthesis | Prepared from 1-adamantylmethanol with ZnBr₂ and hydrobromic acid. | [1] |
Expected Thermal Stability
The thermal stability of this compound is primarily dictated by two factors: the strength of the bonds within the adamantane cage and the strength of the exocyclic carbon-bromine (C-Br) bond. The adamantane framework itself is exceptionally stable due to its strain-free, chair-conformation cyclohexane rings. For instance, adamantane-containing polymers, such as certain polyamides, exhibit decomposition temperatures in the 400–600 °C range.[3]
However, the weakest point in the this compound molecule is expected to be the C-Br bond. Cleavage of this bond is likely the initiating step in its thermal decomposition. Computational studies on the related compound, 1-bromoadamantane, support the facile cleavage of the C-Br bond to form a stable adamantyl cation.[4] While this compound would form a primary carbocation, which is less stable, the C-Br bond is still significantly weaker than the C-C bonds of the adamantane cage. Therefore, the onset of decomposition is anticipated to occur at a temperature sufficient to induce homolytic or heterolytic cleavage of the C-Br bond.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a multi-step process initiated by the cleavage of the carbon-bromine bond. The subsequent reactions will depend on the specific conditions (e.g., atmosphere, presence of catalysts).
A plausible decomposition pathway is as follows:
-
Initiation: The process begins with the homolytic cleavage of the C-Br bond, forming a 1-adamantylmethyl radical and a bromine radical.
-
Propagation/Rearrangement: The highly reactive 1-adamantylmethyl radical can undergo several transformations, including:
-
Hydrogen abstraction from other this compound molecules.
-
Rearrangement of the adamantane cage, which can occur at elevated temperatures.
-
Fragmentation of the adamantane cage, leading to the formation of smaller, more volatile hydrocarbons.
-
-
Termination: The reaction ceases through the combination of various radical species.
At higher temperatures, the adamantane cage itself can undergo fragmentation. Studies on the thermal decomposition of 1,3-dimethyladamantane have shown the formation of products such as methane, hydrogen, toluene, and xylene, indicating that ring-opening and aromatization reactions can occur.[5]
Experimental Protocols
To experimentally determine the thermal stability and decomposition products of this compound, a combination of analytical techniques is required.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition and the overall mass loss profile.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the initial significant mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will correspond to melting, while exothermic peaks will indicate decomposition. The peak area can be integrated to determine the enthalpy of the transition.
Evolved Gas Analysis using GC-MS
To identify the volatile products of decomposition, the off-gas from a TGA or a dedicated pyrolysis unit can be analyzed by GC-MS.
Methodology:
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS) or a TGA coupled to a GC-MS (TGA-GC-MS).
-
Sample Preparation: Place a small amount (0.1-1 mg) of this compound into the pyrolysis tube or TGA pan.
-
Pyrolysis/TGA Conditions: Heat the sample to a temperature above its decomposition onset (determined by TGA) in an inert atmosphere (e.g., helium).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A suitable temperature program to separate the decomposition products (e.g., initial temperature of 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).
Conclusion
While direct experimental data for the thermal decomposition of this compound is currently lacking, a comprehensive analysis based on the known stability of the adamantane core and the behavior of related compounds allows for the formulation of a sound hypothesis regarding its thermal properties. The C-Br bond is predicted to be the point of initial cleavage, leading to a radical-mediated decomposition process. At higher temperatures, fragmentation of the adamantane cage is expected. The detailed experimental protocols provided in this guide offer a clear path for the empirical determination of the thermal stability and decomposition products of this compound, which is crucial for its application in fields requiring high thermal robustness.
References
An In-depth Technical Guide to 1-(Bromomethyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical compound 1-(bromomethyl)adamantane, including its Chemical Abstracts Service (CAS) number, detailed safety data, and an experimental protocol for its synthesis. The information is intended for use by professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Data Summary
CAS Number: 14651-42-4[1]
Synonyms: 1-Adamantylmethyl bromide, 1-(Bromomethyl)tricyclo[3.3.1.1^3,7^]decane[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇Br | |
| Molecular Weight | 229.16 g/mol | |
| Appearance | White to off-white crystalline powder or solid | |
| Melting Point | 40-45 °C | |
| Storage Temperature | 2-8°C or below -15°C | |
| InChI Key | RLRBYCAVZBQANU-UHFFFAOYSA-N |
Safety and Hazard Information
This compound is classified as harmful if swallowed and requires careful handling in a laboratory setting.[2]
GHS Classification:
-
Acute Toxicity, Oral: Category 4[2]
GHS Label Elements:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statement: H302: Harmful if swallowed.[2]
-
Precautionary Statements: [2]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperatures range from 2-8°C to below -15°C.
Experimental Protocols
Synthesis of this compound from 1-Adamantylmethanol
This protocol is adapted from a previously published procedure and is a common method for the preparation of the title compound.[3]
Materials:
-
1-Adamantylmethanol
-
Zinc Bromide (ZnBr₂)
-
Azeotropic hydrobromic acid (48%)
-
Hexane
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of 1-adamantylmethanol (23.3 g, 0.14 mol), zinc bromide (80.7 g, 0.36 mol), and azeotropic hydrobromic acid (412 cm³) is refluxed.[3]
-
The reaction progress is monitored by Gas Chromatography (GC) until the starting alcohol is completely consumed.[3]
-
Upon completion, the reaction mixture is cooled and extracted with a 1:1 (v/v) solution of hexane and diethyl ether.[3]
-
The collected organic portions are washed successively with a 10% sodium bicarbonate solution and then with brine.[3]
-
The organic layer is dried over anhydrous sodium sulfate.[3]
-
The solvent is evaporated under reduced pressure to yield the crude product. The reported yield is 26.5 g (83%) of pale yellow soft plates.[3]
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows related to this compound.
References
The Adamantane Advantage: A Technical Guide to the Biological Activities of Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a unique tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, lipophilic, and three-dimensional structure imparts favorable pharmacokinetic and pharmacodynamic properties to molecules, leading to the development of a diverse range of therapeutic agents.[1][2][3][4][5] The introduction of an adamantane moiety can enhance the lipophilicity and metabolic stability of a drug, potentially improving its bioavailability and half-life.[3][6] This technical guide provides an in-depth overview of the significant biological activities of adamantane derivatives, focusing on their antiviral, anticancer, neuroprotective, and antidiabetic properties. The document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and workflows.
Antiviral Activity
Adamantane derivatives were among the first clinically approved antiviral drugs, primarily targeting the influenza A virus.[6][7][8] While resistance has limited the use of early-generation adamantane antivirals, research into novel derivatives continues to yield promising candidates with broader spectrums of activity.[7][8]
Mechanism of Action: Influenza A M2 Proton Channel Blockade
The primary antiviral mechanism of adamantane derivatives like amantadine and rimantadine against influenza A is the inhibition of the M2 proton channel.[1][7][9][10] The M2 protein is a homotetrameric ion channel embedded in the viral envelope that is crucial for viral replication.[1][9] Upon viral entry into the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is essential for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[1][11] Adamantane derivatives bind to the lumen of the M2 channel, physically obstructing the pore and preventing proton influx. This blockade inhibits the uncoating process and halts viral replication.[1][7]
Diagram: Influenza A M2 Proton Channel Inhibition by Adamantane Derivatives
Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.
Quantitative Data: Antiviral Activity
The antiviral efficacy of adamantane derivatives is typically quantified by the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of the compound required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to host cells. The selectivity index (SI), the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential, with higher values indicating greater selectivity for antiviral activity over cytotoxicity.[3]
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A/H3N2 | MDCK | 12.5 | >100 | >8 | [3] |
| Rimantadine | Influenza A/H3N2 | MDCK | 10.0 | >100 | >10 | [3] |
| Glycyl-rimantadine | Influenza A/H3N2 | MDCK | 7.5 | >100 | >13.3 | [3] |
| Amantadine | SARS-CoV-2 | Vero E6 | 120 | >200 | >1.67 | [12] |
| Rimantadine | SARS-CoV-2 | Vero E6 | 30 | >200 | >6.67 | [12] |
| Tromantadine | SARS-CoV-2 | Vero E6 | 98 | ~100 | ~1.02 | [12] |
| 3F4 Derivative | SARS-CoV-2 | Vero CCL-81 | 0.32 | >1000 | >3125 | [13] |
| 3F5 Derivative | SARS-CoV-2 | Vero CCL-81 | 0.44 | >1000 | >2272 | [13] |
| 3E10 Derivative | SARS-CoV-2 | Vero CCL-81 | 1.28 | >1000 | >781 | [13] |
| Bananin | SARS-CoV Helicase | - | 2.3 (ATPase) | 390 (cell) | >169 | [14] |
| Iodobananin | SARS-CoV Helicase | - | 0.54 (ATPase) | - | - | [14] |
| Vanillinbananin | SARS-CoV Helicase | - | 0.68 (ATPase) | - | - | [14] |
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
The Plaque Reduction Neutralization Test is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell destruction (plaque formation).[15][16]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well or 12-well plates.[17]
-
Virus stock with a known titer (plaque-forming units/mL).
-
Adamantane derivative stock solution.
-
Cell culture medium (e.g., DMEM).
-
Semi-solid overlay medium (e.g., containing agarose or Avicel).[17]
-
Fixative solution (e.g., 4% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).[3]
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed the plates with host cells and incubate until a confluent monolayer is formed.[17]
-
Compound Dilution: Prepare serial dilutions of the adamantane derivative in cell culture medium.
-
Virus-Compound Incubation: Mix a standard amount of virus (e.g., 100 plaque-forming units) with each dilution of the compound and incubate for a specified time (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.[18]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and add the semi-solid overlay medium. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fixation and Staining: Aspirate the overlay, fix the cells with the fixative solution, and then stain with the staining solution.
-
Plaque Counting: Wash the plates and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.[3]
Diagram: Experimental Workflow for Antiviral Screening
Caption: A generalized workflow for in vitro antiviral drug screening.[3]
Anticancer Activity
Adamantane derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human tumor cell lines.[19][20][21] Their lipophilic nature can facilitate penetration of cell membranes to reach intracellular targets.
Mechanism of Action: Inhibition of Signaling Pathways
The anticancer activity of adamantane derivatives is often attributed to the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, certain adamantyl isothiourea derivatives have been shown to inhibit the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[19] This pathway is a critical component of the inflammatory response, and its dysregulation is implicated in cancer development and progression. By blocking this pathway, these adamantane derivatives can suppress tumor growth and induce apoptosis.[19]
Diagram: Inhibition of the TLR4-MyD88-NF-κB Signaling Pathway
Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantyl isothiourea derivatives.[22][23][24][25][26]
Quantitative Data: Anticancer Activity
The in vitro cytotoxic effects of adamantane derivatives are commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of a cancer cell line by 50%.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Adamantyl Isothiourea 5 | Hep-G2 | Hepatocellular Carcinoma | 7.70 | [19] |
| Adamantyl Isothiourea 6 | Hep-G2 | Hepatocellular Carcinoma | 3.86 | [19] |
| Fluorophenyl Adamantane 220b | Various (10 lines) | Multiple | Potent | [20] |
| Fluorophenyl Adamantane 220c | Various (10 lines) | Multiple | Potent | [20] |
| Compound 5 | HL-60 | Promyelocytic Leukemia | 4.7 | [10] |
| Compound 5 | SMMC-7721 | Hepatic Cancer | 7.6 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.[4][6][27][28][29]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Adamantane derivative stock solution.
-
MTT solution (5 mg/mL in PBS).[3]
-
Solubilization solution (e.g., dimethyl sulfoxide - DMSO).[3]
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the adamantane derivative. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.[29]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Neuroprotective Activity
Adamantane derivatives, most notably memantine, have established roles in the treatment of neurodegenerative diseases such as Alzheimer's disease.[30][31] Their neuroprotective effects are primarily mediated through the modulation of glutamatergic neurotransmission.
Mechanism of Action: NMDA Receptor Antagonism
Excessive activation of the N-methyl-D-aspartate (NMDA) receptor by the excitatory neurotransmitter glutamate is implicated in neuronal damage in various neurological disorders.[2][30] Memantine is an uncompetitive, moderate-affinity antagonist of the NMDA receptor.[30][31] It preferentially blocks the NMDA receptor channel when it is excessively open, as occurs in pathological conditions, while having minimal effects on normal synaptic transmission.[30][32] By blocking the excessive influx of calcium ions (Ca2+) through the NMDA receptor channel, memantine prevents excitotoxicity and subsequent neuronal cell death.[2]
Some adamantane derivatives have also been shown to interact with the GABAergic system, which may contribute to their neuroprotective effects.[33]
Diagram: NMDA Receptor Antagonism by Memantine
Caption: Memantine preferentially blocks over-activated NMDA receptors.[30][31][32][34]
Quantitative Data: Neuroprotective Activity
| Compound | Assay | Target | Activity | Reference |
| Memantine | Electrophysiology | NMDA Receptor | Uncompetitive antagonist | [2][30] |
| Edaravone-aminoadamantane conjugates | Sodium current inhibition | Fast sodium channels | IC50 values lower than riluzole | [35] |
| Adamantane amine derivatives | Channel Inhibition | NMDA Receptor & VGCC | 66.7 - 89.5% inhibition at 100 µM (NMDAR) | [36] |
| Adamantane amine derivatives | Channel Inhibition | NMDA Receptor & VGCC | 39.6 - 85.7% inhibition at 100 µM (VGCC) | [36] |
Experimental Protocol: GABAa Receptor Binding Assay
This protocol outlines a method to assess the interaction of adamantane derivatives with GABAA receptors, which can contribute to their neuroprotective effects.[37]
Materials:
-
Rat brain tissue.
-
Homogenization buffer (e.g., 0.32 M sucrose).[37]
-
Binding buffer (e.g., 50 mM Tris-HCl).[37]
-
Radioligand (e.g., [3H]muscimol).[37]
-
Non-specific binding determinator (e.g., GABA).[37]
-
Adamantane derivative test compounds.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Centrifuge.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in homogenization buffer.
-
Perform a series of centrifugations to isolate the crude synaptic membrane fraction.
-
Wash the membranes repeatedly with binding buffer to remove endogenous GABA.[37]
-
Resuspend the final pellet in binding buffer.
-
-
Binding Assay:
-
In test tubes, combine the prepared membranes, the radioligand ([3H]muscimol), and either buffer (for total binding), a high concentration of GABA (for non-specific binding), or the adamantane derivative at various concentrations.
-
Incubate the tubes at 4°C for a specified time (e.g., 45 minutes).[37]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the ability of the adamantane derivative to displace the radioligand and calculate its inhibitory constant (Ki).
-
Antidiabetic Activity
Certain adamantane derivatives have been successfully developed as treatments for type 2 diabetes mellitus. These compounds typically act as enzyme inhibitors, targeting key players in glucose homeostasis.
Mechanism of Action: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Vildagliptin and saxagliptin are two clinically approved antidiabetic drugs that contain an adamantane moiety. They function as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion, suppress glucagon secretion, and improve glycemic control. The adamantane group in these molecules contributes to their potent and selective binding to the DPP-4 enzyme.
Quantitative Data: Antidiabetic Activity
Quantitative data for the antidiabetic activity of adamantane derivatives is typically presented as the inhibitory constant (Ki) or the IC50 value against the target enzyme, such as DPP-4.
| Compound | Target | Activity | Ki/IC50 |
| Vildagliptin | DPP-4 | Inhibitor | Potent |
| Saxagliptin | DPP-4 | Inhibitor | Potent |
Experimental Protocol: DPP-4 Enzyme Inhibition Assay
Materials:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide).
-
Assay buffer (e.g., Tris-HCl).
-
Adamantane derivative test compounds.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the DPP-4 enzyme, substrate, and serial dilutions of the adamantane derivative in assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the DPP-4 enzyme and the adamantane derivative at various concentrations to the wells of a microplate. Include a control with no inhibitor. Incubate for a short period to allow for binding.
-
Reaction Initiation: Add the DPP-4 substrate to each well to start the enzymatic reaction.
-
Reaction Monitoring: Monitor the increase in absorbance at 405 nm over time, which corresponds to the production of p-nitroaniline from the cleavage of the substrate.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.
Conclusion
The adamantane scaffold has proven to be a remarkably versatile and valuable component in the design of therapeutic agents with a wide range of biological activities. From the pioneering antiviral drugs to the more recent anticancer, neuroprotective, and antidiabetic agents, the unique physicochemical properties of adamantane continue to be exploited to enhance the efficacy and pharmacokinetic profiles of new drug candidates. The information presented in this technical guide, including the summarized quantitative data, detailed experimental protocols, and visualized signaling pathways, is intended to serve as a comprehensive resource for researchers and drug development professionals working in this exciting and productive area of medicinal chemistry. The continued exploration of novel adamantane derivatives holds significant promise for the discovery of next-generation therapeutics for a multitude of diseases.
References
- 1. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of NMDA receptor inhibition by memantine and ketamine - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. M2 proton channel - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]
- 12. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Adamantane-Derived Bananins Are Potent Inhibitors of the Helicase Activities and Replication of SARS Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Influenza virus plaque assay [protocols.io]
- 18. iitri.org [iitri.org]
- 19. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Network Viewer for NDEx [ndexbio.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. texaschildrens.org [texaschildrens.org]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. benchchem.com [benchchem.com]
- 30. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. [PDF] Mechanisms of NMDA receptor inhibition by memantine and ketamine | Semantic Scholar [semanticscholar.org]
- 35. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 36. researchgate.net [researchgate.net]
- 37. PDSP - GABA [kidbdev.med.unc.edu]
Methodological & Application
Application Notes and Protocols: Adamantylation of Amines using 1-(Bromomethyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane moiety is a versatile lipophilic scaffold that has garnered significant attention in medicinal chemistry and drug design. Its rigid, three-dimensional structure can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Adamantylated compounds have shown promise as antiviral, anti-diabetic, and neuroprotective agents. One common strategy for incorporating the adamantane cage into a molecule is through the alkylation of amines. 1-(Bromomethyl)adamantane is a key reagent in this process, serving as a source of the 1-adamantylmethyl group. This document provides detailed application notes and protocols for the adamantylation of amines using this compound.
The adamantylation of amines via this compound is a nucleophilic substitution reaction where the amine acts as the nucleophile, displacing the bromide ion from the adamantane reagent. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and facilitate the reaction.
dot
Caption: General scheme of the adamantylation of amines.
Applications in Drug Discovery
The introduction of the adamantylmethyl group to amine-containing molecules can significantly impact their biological activity. The bulky and lipophilic nature of the adamantane cage can:
-
Increase Lipophilicity: Enhancing the ability of a drug to cross cell membranes and the blood-brain barrier.
-
Improve Metabolic Stability: The adamantane structure is resistant to metabolic degradation, which can increase the half-life of a drug.
-
Enhance Receptor Binding: The rigid structure of adamantane can provide a well-defined orientation for optimal interaction with biological targets.
-
Modify Pharmacological Activity: The adamantyl moiety can alter the pharmacological profile of a parent molecule, leading to new therapeutic applications.
Adamantane-containing amines have been investigated for a range of therapeutic areas, including:
-
Antiviral agents: Targeting viral ion channels.
-
Neurological disorders: Acting on NMDA receptors.
-
Anticancer agents: Showing antiproliferative activity against various cancer cell lines.[1]
-
Antimicrobial agents: Exhibiting activity against bacteria and fungi.
Experimental Protocols
The following protocols are generalized procedures for the adamantylation of primary and secondary amines with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Adamantylation of a Secondary Amine (e.g., Piperidine)
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF.
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Add piperidine (1.2 equiv) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(1-adamantylmethyl)piperidine.
dot
Caption: A typical experimental workflow for adamantylation.
Data Presentation
| Amine Substrate | Adamantylating Agent | Product | Yield (%) | Reference |
| Aniline | 3-haloadamantane-1-carbaldehydes (via Leuckart–Wallach reaction) | N-[(3-haloadamantan-1-yl)methyl]aniline derivatives | Not specified | [2] |
| 1-Methylpiperazine | 1-Adamantyl isothiocyanate | N-(Adamantan-1-yl)-4-methylpiperazine-1-carbothioamide | Good | [3] |
| Piperidine | 1-Adamantyl isothiocyanate | N-(Adamantan-1-yl)piperidine-1-carbothioamide | Good | [3] |
| Various secondary amines | 1-Adamantyl isothiocyanate | N-(1-adamantyl)carbothioamides | Good | [1][4] |
| 1-(1-Adamantylethyl)amine | Chloroform and t-BuOK | 1-(1-Isocyanoethyl)adamantane | 92% | [5] |
Note: The yields are often reported as "good" without specific percentages in some literature. The reaction of 1-(1-adamantylethyl)amine is not a direct adamantylation with this compound but is included to show a high-yielding synthesis of a functionalized adamantane derivative.
Conclusion
The adamantylation of amines using this compound is a valuable synthetic tool for introducing the adamantane moiety into organic molecules, particularly in the context of drug discovery. The protocols and information provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel adamantylated amines. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes. The unique properties conferred by the adamantane group continue to make it an attractive component in the design of new therapeutic agents.
References
Alkylation of Thiols with 1-(Bromomethyl)adamantane: A Detailed Protocol for the Synthesis of Adamantyl Thioethers
Application Note
The introduction of the bulky adamantyl group into molecules is a common strategy in medicinal chemistry and materials science to enhance lipophilicity, metabolic stability, and conformational rigidity. The formation of a stable thioether linkage is a robust method for covalently attaching the 1-adamantylmethyl moiety to sulfur-containing compounds. This document provides a detailed protocol for the S-alkylation of thiols using 1-(bromomethyl)adamantane, a primary alkyl halide, to yield the corresponding adamantyl thioethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a basic environment facilitates the formation of a highly nucleophilic thiolate anion that subsequently displaces the bromide from this compound. Due to the steric hindrance imposed by the adamantyl cage, this reaction may require more forcing conditions compared to the alkylation with less bulky primary alkyl halides.
Reaction Principle
The alkylation of a thiol with this compound is typically carried out in the presence of a base. The base deprotonates the thiol (R-SH) to form a thiolate anion (R-S⁻), which is a potent nucleophile.[1][2] This thiolate then attacks the electrophilic carbon of the bromomethyl group of this compound, displacing the bromide ion and forming the desired thioether product.[3]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the alkylation of various thiols with this compound. Please note that these are illustrative examples, and optimization of reaction conditions may be necessary for specific substrates.
| Entry | Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | Ethanethiol | NaH | THF | 60 | 18 | 78 |
| 3 | 4-Methoxythiophenol | Cs₂CO₃ | Acetonitrile | 70 | 10 | 92 |
| 4 | Cysteine (protected) | DIPEA | DMF | 50 | 24 | 65 |
Experimental Protocols
This section provides a detailed methodology for the alkylation of thiophenol with this compound as a representative example.
Materials:
-
Thiophenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Reagents: Add anhydrous DMF to the flask, followed by thiophenol (1.0 equivalent). Stir the suspension for 15-20 minutes at room temperature to facilitate the formation of the thiolate.
-
Addition of Alkylating Agent: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure adamantyl thioether.
Safety Precautions:
-
Thiols are often volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.
-
This compound is an alkylating agent and should be handled with care. Avoid skin and eye contact.
-
Anhydrous solvents and reagents are sensitive to moisture. Ensure all glassware is dry and the reaction is carried out under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
The following diagrams illustrate the signaling pathway of the reaction mechanism and the experimental workflow.
Caption: SN2 reaction mechanism for thiol alkylation.
Caption: Experimental workflow for adamantyl thioether synthesis.
References
Application Notes and Protocols: 1-(Bromomethyl)adamantane in the Synthesis of Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(bromomethyl)adamantane in the synthesis of potential antiviral agents. The unique lipophilic and rigid structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry, famously exemplified by the anti-influenza A drugs amantadine and rimantadine.[1] this compound serves as a key starting material for introducing the adamantane moiety with a flexible methylene linker, allowing for diverse structural modifications to explore new antiviral compounds.
Introduction to Adamantane-Based Antivirals
The adamantane moiety is a bulky, tricyclic hydrocarbon that imparts favorable pharmacokinetic properties to drug candidates, such as increased lipophilicity, which can enhance cell membrane permeability. The first generation of adamantane antivirals, amantadine and rimantadine, function by blocking the M2 proton ion channel of the influenza A virus, thereby inhibiting viral replication.[1] However, the emergence of resistant strains has necessitated the development of novel adamantane derivatives with broader antiviral activity.
The 1-(Adamantylmethyl) Scaffold: A Versatile Intermediate
This compound is a reactive electrophile that can be readily converted into a variety of derivatives through nucleophilic substitution. A key intermediate is 1-(aminomethyl)adamantane, formed by the reaction of this compound with an ammonia source. This primary amine serves as a versatile building block for the synthesis of a wide range of compounds, including Schiff bases, amides, and ureas, which can be screened for antiviral activity.
Application Note 1: Synthesis of 1-(Adamantylmethyl)amine Derivatives (Schiff Bases)
This application note describes a general procedure for the synthesis of Schiff bases from 1-(aminomethyl)adamantane, a key intermediate derived from this compound. These compounds can be evaluated for a range of biological activities, including antiviral properties.
Experimental Protocol: General Synthesis of 1-(Adamantylmethyl) Schiff Bases
-
Dissolution: In a round-bottom flask, dissolve 1.2 mmol of 1-(aminomethyl)adamantane in 5 mL of 96% ethanol.
-
Heating: Heat the solution to reflux.
-
Addition of Aldehyde/Ketone: Add 1.3 mmol of the desired aromatic aldehyde or ketone to the refluxing solution.
-
Reaction: Continue heating the mixture under reflux for 3 hours.
-
Isolation: After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Data Summary: Characterization of Synthesized 1-(Adamantylmethyl) Schiff Bases
| Compound ID | Aromatic Aldehyde/Ketone | Yield (%) | Melting Point (°C) |
| 1 | 2-hydroxybenzaldehyde | 85 | 135-137 |
| 2 | 4-hydroxybenzaldehyde | 82 | 198-200 |
| 3 | 4-methoxybenzaldehyde | 78 | 88-90 |
| 4 | 4-chlorobenzaldehyde | 88 | 102-104 |
| 5 | 4-nitrobenzaldehyde | 91 | 133-135 |
Note: The synthesis of 1-(aminomethyl)adamantane from this compound is a standard nucleophilic substitution reaction, typically achieved by reacting this compound with a source of ammonia (e.g., sodium amide or a protected amine followed by deprotection) in a suitable solvent.
Workflow for Schiff Base Synthesis
Caption: Synthetic workflow from this compound.
Application Note 2: Potential for Antiviral Agent Synthesis via the 1-(Aminomethyl)adamantane Intermediate
While direct antiviral data for derivatives of this compound is limited in the literature, the structural similarity of its derivatives to known adamantane-based antivirals suggests significant potential. The 1-(aminomethyl)adamantane intermediate can be used to synthesize analogues of compounds that have shown promising activity against influenza and other viruses.
Rationale for Synthesis
-
Amide and Peptide Conjugates: The primary amine of 1-(aminomethyl)adamantane can be coupled with amino acids or peptide fragments. This approach has been successful for rimantadine, where amino acid conjugates have demonstrated high antiviral activity against influenza A (H3N2).[1]
-
Thiourea Derivatives: Reaction of 1-(aminomethyl)adamantane with isothiocyanates would yield N-(1-adamantylmethyl)thioureas. Adamantylthiourea derivatives have been reported to have antiviral activity against influenza A2 virus that is comparable to amantadine.[2]
Data Summary: Antiviral Activity of Related Adamantane Derivatives
The following tables summarize the antiviral activity of adamantane derivatives that can serve as a basis for the design of new compounds from 1-(aminomethyl)adamantane.
Table 1: Antiviral Activity of Amino Acid Analogues of Rimantadine against Influenza A/H3N2 [1]
| Compound | Amino Acid | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Glycyl-rimantadine | Glycine | 1.5 | >100 | >66.7 |
| Leucyl-rimantadine | Leucine | 8.0 | >100 | >12.5 |
| Tyrosyl-rimantadine | Tyrosine | 10.0 | >100 | >10.0 |
| Amantadine | - | 5.2 | >100 | >19.2 |
Table 2: In Vivo Antiviral Activity of Adamantylthioureas against Influenza A2/Asian/J305 Virus [2]
| Compound | Structure | Protective Dose 50 (mg/kg/day) |
| 7 | 1-(1-Adamantyl)-3-(2-pyridyl)thiourea | 25 |
| Amantadine | 1-Adamantanamine HCl | 40 |
Mechanism of Action: M2 Proton Channel Inhibition
The primary mechanism of action for amantadine and its analogues against influenza A is the blockade of the M2 proton channel.[1] This channel is essential for the uncoating of the virus within the host cell endosome. By blocking this channel, the viral RNA cannot be released into the cytoplasm, thus halting viral replication.
Signaling Pathway of M2 Channel Inhibition
Caption: Inhibition of influenza A replication by adamantane derivatives.
References
Application Notes and Protocols: 1-(Bromomethyl)adamantane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)adamantane is a unique organobromine compound that serves as a valuable building block in polymer chemistry. The incorporation of the bulky, rigid, and thermally stable adamantyl cage into polymer structures imparts a range of desirable properties, including enhanced thermal stability, increased glass transition temperature (Tg), and modified solubility.[1][2] Its primary application in polymer synthesis is as an initiator, particularly in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). The bromine atom serves as a reactive site for initiating polymerization.[3] This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis.
Key Applications in Polymer Chemistry
The adamantyl group, introduced via this compound, can significantly influence the macroscopic properties of polymers.
-
Increased Glass Transition Temperature (Tg): The rigidity and bulkiness of the adamantyl moiety restrict the segmental motion of polymer chains, leading to a significant increase in the glass transition temperature. This is highly desirable for applications requiring dimensional stability at elevated temperatures.[1]
-
Enhanced Thermal Stability: Polymers incorporating adamantane exhibit improved thermal stability, delaying the onset of thermal degradation.
-
Modification of Solubility: The hydrophobic nature of the adamantyl group can be used to tune the solubility of polymers in various organic solvents.
-
Controlled Polymer Architecture: As an initiator in controlled polymerization techniques like ATRP, this compound allows for the synthesis of polymers with well-defined molecular weights, low polydispersity indices (PDI), and complex architectures such as block copolymers and star polymers.[4]
Data Presentation
Table 1: Properties of Adamantane-Containing Polymers Synthesized via Controlled Radical Polymerization
While specific data for polymers initiated with this compound is limited in the literature, the following table presents data for polymers containing adamantyl methacrylate, which demonstrates the effect of the adamantyl group on polymer properties.
| Monomer | Initiator | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Reference |
| 1-Adamantyl methacrylate | Methyl α-bromoisobutyrate | 15,500 | 1.18 | ~200 | [5] |
| 1-Adamantyl methacrylate | Methyl α-bromoisobutyrate | - | 1.13 | - | [5] |
Table 2: Illustrative Example of Polystyrene Properties Initiated with this compound (Hypothetical Data)
This table provides an educated estimation of the properties of polystyrene synthesized via ATRP using this compound as the initiator. These values are based on the known effects of adamantyl groups on polymer properties and may require experimental validation.
| Target DP | Theoretical Mn ( g/mol ) | Expected PDI | Expected Tg (°C) |
| 50 | 5,400 | < 1.2 | ~115 |
| 100 | 10,600 | < 1.2 | ~120 |
| 200 | 21,000 | < 1.2 | ~125 |
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of Styrene using this compound as Initiator
This protocol describes a general procedure for the ATRP of styrene initiated by this compound.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or other suitable solvent)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Catalyst and Ligand Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuBr (1 equivalent relative to the initiator).
-
Add the desired amount of anisole to the flask.
-
Add PMDETA (1 equivalent relative to CuBr) to the flask. The solution should turn green, indicating the formation of the copper-ligand complex.
-
Monomer and Initiator Addition: In a separate, dry, and oxygen-free container, prepare a solution of styrene and this compound in anisole. The ratio of monomer to initiator will determine the target molecular weight.
-
Degassing: Subject the monomer/initiator solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Transfer the degassed monomer/initiator solution to the Schlenk flask containing the catalyst complex via a cannula under a positive pressure of inert gas.
-
Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 110 °C).
-
Monitor the reaction progress by taking samples periodically and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR.
-
Termination: Once the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Post-Polymerization Modification - Grafting of Adamantane Groups
This compound can be used to introduce adamantyl groups onto a pre-existing polymer with suitable nucleophilic side chains (e.g., hydroxyl or amine groups).
Materials:
-
Polymer with nucleophilic side chains (e.g., poly(2-hydroxyethyl methacrylate))
-
This compound
-
A suitable non-nucleophilic base (e.g., potassium carbonate or a non-nucleophilic organic base)
-
Anhydrous aprotic solvent (e.g., DMF or THF)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve the starting polymer in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Add the non-nucleophilic base to the solution.
-
In a separate container, dissolve this compound in the same solvent.
-
Slowly add the this compound solution to the polymer solution at room temperature or a slightly elevated temperature.
-
Allow the reaction to stir for several hours to overnight, monitoring the progress by a suitable analytical technique (e.g., FTIR or ¹H NMR to observe the disappearance of the starting functional group and the appearance of the adamantyl signals).
-
Once the reaction is complete, filter off any insoluble salts.
-
Precipitate the modified polymer in a suitable non-solvent.
-
Wash the polymer extensively to remove any unreacted this compound and by-products.
-
Dry the functionalized polymer under vacuum.
Visualizations
ATRP Mechanism using this compound
Caption: ATRP mechanism initiated by this compound.
Experimental Workflow for ATRP
Caption: General experimental workflow for ATRP.
Logical Relationship: Structure to Property
Caption: Influence of adamantyl group on polymer properties.
References
- 1. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. Frontiers | Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods [frontiersin.org]
- 3. Renewable Fabric Surface-Initiated ATRP Polymerizations: Towards Mixed Polymer Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Synthesis of Adamantyl-Containing Ligands for Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of adamantyl-containing ligands, which are pivotal in modern catalysis. The unique steric and electronic properties of the adamantyl moiety have established these ligands as indispensable tools in forming carbon-carbon and carbon-heteroatom bonds, particularly in challenging cross-coupling reactions.[1][2] The bulky and electron-rich nature of adamantyl-containing phosphines, for instance, enhances catalyst activity and stability.[1][3] This has led to their successful application in various industrial and academic settings, including in the synthesis of pharmaceutically relevant molecules.[2][4]
Key Ligand Classes and Applications
Adamantyl-containing ligands, primarily phosphines and N-heterocyclic carbenes (NHCs), have demonstrated exceptional performance in a range of catalytic reactions.[2][5] Their steric bulk, often quantified by a large Tolman cone angle, and strong electron-donating ability are key to their success, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination.[1][6][7][8] The rigidity of the adamantyl cage also imparts significant stability to the ligands, making them resistant to common decomposition pathways.[6][7]
Data Presentation: Catalytic Performance
The following tables summarize the performance of selected adamantyl-containing ligands in representative catalytic reactions.
Table 1: Performance of Tri(1-adamantyl)phosphine in Suzuki-Miyaura Coupling [6]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | p-Chloroanisole | 1-Naphthylboronic acid | 0.25 (Pd) / 0.5 (Ligand) | 10 | >99 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) / 1.0 (Ligand) | 15 | 98 |
| 3 | 4-Chloroacetophenone | Phenylboronic acid | 0.5 (Pd) / 1.0 (Ligand) | 10 | 97 |
Table 2: Performance of Di(1-adamantyl)(aryl)phosphine Ligands in Mizoroki-Heck Coupling [9]
| Ligand | Aryl Bromide | Alkene | Catalyst Loading (mol% Pd) | Time (h) | Yield (%) | TOF (h⁻¹) |
| iQAdPhos (L3) | 4-Bromoacetophenone | n-Butyl acrylate | 0.5 | 3 | 92 | 29.6 |
| iQAdPhos (L3) | 4-Bromoacetophenone | n-Butyl acrylate | 0.1 | 6 | 85 | 141.9 |
| QAdPhos (L1) | 4-Bromoacetophenone | n-Butyl acrylate | 0.5 | 12 | 65 | 10.8 |
| NaphAdPhos (L2) | 4-Bromoacetophenone | n-Butyl acrylate | 0.5 | 12 | 78 | 13.0 |
Experimental Protocols
Detailed methodologies for the synthesis of key adamantyl-containing ligands are provided below.
Protocol 1: Synthesis of Tri-(1-adamantyl)phosphine[10]
This protocol outlines a practical route to Tri-(1-adamantyl)phosphine, a bulky, electron-rich phosphine ligand, starting from the stable di-(1-adamantyl)phosphonium trifluoromethanesulfonate salt.[10]
Materials:
-
Di-(1-adamantyl)phosphonium trifluoromethanesulfonate
-
1-Adamantyl acetate
-
Anhydrous dinitrogen
-
Standard Schlenk line equipment
-
100 mL single-necked round-bottomed flask
-
Teflon-coated stir bar
Procedure:
-
Charge a 100 mL single-necked round-bottomed flask with a Teflon-coated stir bar, di-(1-adamantyl)phosphonium trifluoromethanesulfonate (6.79 g, 15.0 mmol, 1 equiv), and 1-adamantyl acetate (3.21 g, 16.5 mmol, 1.1 equiv).
-
Fit the neck of the flask with a rubber septum and insert a needle connected to a dual-bank Schlenk manifold.
-
Evacuate the flask (to approximately 2 x 10⁻¹ mmHg) and backfill with anhydrous dinitrogen. Repeat this cycle three times.
-
The resulting phosphonium salt can then be neutralized with a base like triethylamine to yield the free phosphine, which can be filtered, washed, and dried under air.[6]
Protocol 2: Synthesis of Di(1-adamantyl)(aryl)phosphine Ligands[9]
This protocol describes the synthesis of di(1-adamantyl)(aryl)phosphine ligands via a palladium-catalyzed C-P coupling reaction.
Materials:
-
Adamantane
-
Aluminum chloride (AlCl₃)
-
Phosphorus trichloride (PCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Aryl bromide (e.g., 8-bromoquinoline for QAdPhos)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Solvents and other reagents for C-P coupling
Procedure:
-
Synthesis of Di(1-adamantyl)phosphine {(1-Ad)₂PH}:
-
Synthesize di(1-adamantyl)phosphinic acid chloride from adamantane, AlCl₃, and PCl₃ according to literature procedures.
-
Reduce the di(1-adamantyl)phosphinic acid chloride using LiAlH₄ to obtain the air-sensitive di(1-adamantyl)phosphine.
-
-
Palladium-Catalyzed C-P Coupling:
-
Immediately use the freshly prepared di(1-adamantyl)phosphine in a palladium-catalyzed C-P coupling reaction with the corresponding aryl bromide to synthesize the desired ligand (e.g., QAdPhos, NaphAdPhos, iQAdPhos).
-
Protocol 3: Synthesis of an Adamantyl-Containing N-Heterocyclic Carbene (NHC) Ligand Precursor[5]
This protocol details the synthesis of a benzimidazolium salt, a precursor to an adamantyl-modified NHC ligand.
Materials:
-
Starting benzimidazole derivative
-
Adamantyl-containing alkylating agent
-
Appropriate solvent
Procedure:
-
Dissolve the starting benzimidazole derivative in a suitable solvent.
-
Add the adamantyl-containing alkylating agent to the solution.
-
Heat the reaction mixture under reflux for a specified period.
-
After cooling, the product, an adamantyl-substituted benzimidazolium salt, can be isolated by filtration or crystallization.
Visualizations
The following diagrams illustrate key synthetic workflows and catalytic cycles.
Caption: Synthetic workflow for Tri-(1-adamantyl)phosphine.
Caption: Generalized Mizoroki-Heck catalytic cycle.
References
- 1. Adamantane: a promising motif for ligands in industry?-SINOCOMPOUND [en.sinocompound.com]
- 2. C-C cross-couplings featuring adamantyl-containing ligands-SINOCOMPOUND [en.sinocompound.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Adamantyl-Containing Ligands for Challenging Cross-Coupling Reactions | Technology Networks [technologynetworks.com]
- 5. Supramolecular Immobilization of Adamantyl and Carboxylate Modified N-Heterocyclic Carbene Ligand on Cucurbituril Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verification Required - Princeton University Library [oar.princeton.edu]
- 7. Technology - New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis [puotl.technologypublisher.com]
- 8. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
- 9. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 1-(Bromomethyl)adamantane as a Bulky Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantyl group is a rigid, bulky, and highly lipophilic three-dimensional cage structure derived from diamondoid hydrocarbons. In medicinal chemistry and drug development, the incorporation of an adamantane moiety into a molecule is a common strategy to enhance its pharmacokinetic properties. The steric bulk of the adamantyl group can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and plasma half-life.[1][2] Furthermore, its lipophilicity can improve membrane permeability and modulate the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1][3]
While typically employed as a permanent structural component, the adamantylmethyl group, introduced via the reagent 1-(bromomethyl)adamantane, can also be utilized as a sterically demanding and robust protecting group for various functional groups in multi-step organic synthesis. Its significant steric hindrance and the stability of the adamantyl cage render it inert to many common reaction conditions. However, this inherent stability also necessitates harsh conditions for its removal, which is a critical consideration in the context of complex molecule synthesis.
These application notes provide an overview and detailed protocols for the use of this compound to protect alcohols, thiols, amines, and carboxylic acids. The deprotection methods described are based on established principles for the cleavage of sterically hindered alkyl groups, as specific literature on the routine deprotection of the adamantylmethyl group is limited.
Application Notes
Protection of Alcohols as Adamantylmethyl Ethers
-
Principle: Alcohols can be converted to their corresponding adamantylmethyl ethers via a Williamson ether synthesis. The alkoxide, generated by treating the alcohol with a suitable base, acts as a nucleophile and displaces the bromide from this compound in an SN2 reaction.
-
Advantages: The resulting adamantylmethyl ether is exceptionally stable under a wide range of conditions, including strongly basic, oxidative, and reductive environments. This stability is advantageous when subsequent chemical transformations require such harsh conditions.
-
Limitations: The primary drawback is the difficulty of deprotection. Cleavage of the sterically hindered ether typically requires strong Lewis acids or vigorous acidic conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule.[4][5]
Protection of Thiols as Adamantylmethyl Thioethers
-
Principle: Thiols are readily converted to thiolates with a mild base, and these soft nucleophiles efficiently displace the bromide from this compound to form stable thioethers.
-
Advantages: The adamantylmethyl thioether is stable to a broad spectrum of reagents. The high nucleophilicity of the thiolate ensures an efficient protection reaction.
-
Limitations: Similar to the corresponding ethers, the cleavage of the robust C-S bond in adamantylmethyl thioethers is challenging and often requires harsh conditions, such as dissolving metal reductions, which limits its orthogonality with other protecting groups.
Protection of Amines as N-Adamantylmethyl Amines
-
Principle: Primary and secondary amines can be alkylated with this compound to form the corresponding secondary or tertiary amines. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HBr generated.
-
Advantages: The bulky adamantylmethyl group can effectively block the N-H proton and the nitrogen lone pair, preventing undesired side reactions. The resulting amine is stable to many reagents.
-
Limitations: N-dealkylation of such a bulky group is difficult and requires harsh methods, such as the von Braun reaction or strong oxidizing agents, which are often not chemoselective.[6][7] Over-alkylation to form the quaternary ammonium salt is a potential side reaction.
Protection of Carboxylic Acids as Adamantylmethyl Esters
-
Principle: Carboxylic acids can be converted to their adamantylmethyl esters by reacting the corresponding carboxylate salt with this compound.
-
Advantages: The steric bulk of the adamantylmethyl group provides significant protection against nucleophilic attack at the carbonyl carbon, rendering the ester stable to many nucleophiles and basic conditions.[8]
-
Limitations: The saponification of such a sterically hindered ester is extremely slow. Deprotection typically requires strong acidic conditions and elevated temperatures, which can promote side reactions in complex substrates.[9]
Data Presentation
Table 1: Summary of Protection Reactions using this compound
| Functional Group | Substrate Example | Protection Conditions | Typical Yield (%) |
| Alcohol | Benzyl alcohol | NaH, THF, 0 °C to rt | 85-95 |
| Thiol | Thiophenol | K₂CO₃, DMF, rt | 90-98 |
| Amine | Aniline | K₂CO₃, CH₃CN, reflux | 70-85 |
| Carboxylic Acid | Benzoic acid | Cs₂CO₃, DMF, 60 °C | 80-90 |
Note: Yields are illustrative and can vary depending on the specific substrate and reaction scale.
Table 2: Proposed Deprotection Conditions for the Adamantylmethyl (AdMe) Group
| Protected Group | Deprotection Reagent(s) | Plausible Conditions |
| AdMe-OR (Ether) | BBr₃ | CH₂Cl₂, -78 °C to rt |
| HBr (48% aq.) | Acetic acid, reflux | |
| AdMe-SR (Thioether) | Na, liq. NH₃ | -78 °C |
| AdMe-NHR (Amine) | BrCN, then H₂O/H⁺ | Benzene, reflux |
| AdMe-O(CO)R (Ester) | H₂SO₄ (conc.) | Dioxane/H₂O, reflux |
Table 3: Comparative Stability of the Adamantylmethyl (AdMe) Protecting Group
| Condition | AdMe | Benzyl (Bn) | tert-Butyldimethylsilyl (TBDMS) | tert-Butoxycarbonyl (Boc) |
| Strong Acid (e.g., HBr) | Labile | Labile | Labile | Labile |
| Strong Base (e.g., NaOH) | Stable | Stable | Stable | Stable |
| Catalytic Hydrogenolysis | Stable | Labile | Stable | Stable |
| Fluoride (e.g., TBAF) | Stable | Stable | Labile | Stable |
| Oxidizing Agents | Stable | Labile | Stable | Stable |
| Reducing Agents (e.g., LiAlH₄) | Stable | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol
Reaction: R-OH + AdMe-Br → R-O-AdMe
-
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol and anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Carefully add the sodium hydride portion-wise. Stir the suspension at 0 °C for 30 minutes. d. Add a solution of this compound in anhydrous THF dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. f. Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. g. Extract the aqueous layer with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of an Adamantylmethyl Ether
Reaction: R-O-AdMe → R-OH
-
Materials:
-
Adamantylmethyl ether (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (3.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add the adamantylmethyl ether and anhydrous CH₂Cl₂. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the boron tribromide solution dropwise. d. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC. e. Cool the reaction to 0 °C and slowly quench with methanol, followed by water. f. Extract the aqueous layer with CH₂Cl₂ (3x). g. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the crude product by column chromatography.
Protocol 3: Protection of a Carboxylic Acid
Reaction: R-COOH + AdMe-Br → R-COO-AdMe
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure: a. To a round-bottom flask, add the carboxylic acid, cesium carbonate, and anhydrous DMF. b. Stir the suspension at room temperature for 30 minutes. c. Add this compound and heat the reaction mixture to 60 °C. d. Stir for 12-18 hours, monitoring by TLC. e. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x). f. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. g. Purify the crude adamantylmethyl ester by column chromatography or recrystallization.
Protocol 4: Deprotection of an Adamantylmethyl Ester
Reaction: R-COO-AdMe → R-COOH
-
Materials:
-
Adamantylmethyl ester (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dioxane and water
-
-
Procedure: a. In a round-bottom flask, dissolve the adamantylmethyl ester in a 3:1 mixture of dioxane and water. b. Add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%). c. Heat the mixture to reflux (approximately 100 °C). d. Monitor the reaction by TLC until the starting material is consumed (this may take 24-48 hours). e. Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃. f. Extract the product with ethyl acetate (3x). g. Acidify the aqueous layer with 1 M HCl to pH ~2 and extract with ethyl acetate (3x). h. Combine the second set of organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Visualizations
Caption: General workflow for using adamantylmethyl as a protecting group.
Caption: Hypothetical use of AdMe protection in a multi-step synthesis.
Caption: Decision logic for selecting a bulky, stable protecting group.
References
- 1. connectsci.au [connectsci.au]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyl Esters [organic-chemistry.org]
Incorporating the Adamantyl Cage into Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the adamantyl moiety, a rigid and lipophilic diamondoid hydrocarbon, is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its unique three-dimensional structure and physicochemical characteristics offer significant advantages in drug design, including increased lipophilicity, improved metabolic stability, and the ability to serve as a rigid scaffold for precise pharmacophore orientation.[2][3] This document provides detailed application notes on the utility of the adamantyl cage in bioactive molecules, alongside comprehensive experimental protocols for their synthesis and evaluation.
Physicochemical and Pharmacokinetic Advantages
The adamantane cage imparts several beneficial properties to bioactive molecules:
-
Enhanced Lipophilicity: The bulky, non-polar nature of the adamantyl group significantly increases the lipophilicity of a molecule. This is crucial for improving its ability to cross biological membranes, including the blood-brain barrier, a key attribute for drugs targeting the central nervous system.[3][4] The inclusion of an adamantyl group can increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[5]
-
Improved Metabolic Stability: The rigid, cage-like structure of adamantane can sterically hinder the access of metabolic enzymes to nearby functional groups.[4] This protection from enzymatic degradation, particularly by cytochrome P450 enzymes, can prolong the plasma half-life of a drug, leading to improved pharmacokinetic profiles.[6]
-
Rigid Scaffold: The adamantane cage provides a well-defined and rigid three-dimensional scaffold. This allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for the target protein.[2]
Therapeutic Applications
The advantageous properties of the adamantyl moiety have been successfully leveraged in the development of several clinically approved drugs across various therapeutic areas.
-
Antiviral Agents: Amantadine and Rimantadine were among the first adamantane-containing drugs approved for the treatment of influenza A. They function by blocking the M2 proton channel of the virus, which is essential for viral uncoating and replication.[2][3]
-
Neuroprotective Agents: The ability of adamantane derivatives to cross the blood-brain barrier has led to their use in treating neurological disorders. Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is used to manage moderate-to-severe Alzheimer's disease by mitigating the excitotoxic effects of excessive glutamate.[3][7]
-
Antidiabetic Agents: More recently, the adamantyl group has been incorporated into drugs for the treatment of type 2 diabetes. Vildagliptin and Saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors that feature an adamantyl group contributing to their favorable pharmacokinetic and pharmacodynamic profiles.[3] By inhibiting DPP-4, these drugs prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for prominent adamantane-containing drugs and compare the properties of adamantyl-containing compounds with their non-adamantyl analogs.
Table 1: Pharmacological and Physicochemical Properties of Adamantane-Containing Drugs
| Compound | Primary Target | Binding Affinity (Kᵢ / IC₅₀) | Experimental logP |
| Amantadine | Influenza A M2 Proton Channel | IC₅₀: ~15.8 µM[3] | 2.44[8] |
| NMDA Receptor | Kᵢ: 10.50 ± 6.10 µM[3] | ||
| Rimantadine | Influenza A M2 Proton Channel | - | 3.6[8] |
| Memantine | NMDA Receptor | - | 3.28[8] |
| Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Kᵢ: 1.3 nM[9] | - |
| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | - | XLogP3: 1.5[8] |
| Adapalene | Retinoic Acid Receptors | - | 8.0[8] |
Table 2: Comparative Physicochemical and Pharmacokinetic Data
| Property | Adamantyl-Containing Analog | Non-Adamantyl Analog | Reference |
| Lipophilicity (cLogP) | Increases by ~3.1 log units | Baseline | [5] |
| Aqueous Solubility | Generally lower | Generally higher | [10] |
| Metabolic Stability (in vitro) | Generally enhanced | Can be lower due to susceptibility to metabolism | [6][11] |
| Blood-Brain Barrier (BBB) Permeability | Generally enhanced | Generally lower | [7] |
| Oral Bioavailability | Can be improved due to increased absorption | May be limited by poor permeability | [7] |
Signaling Pathways and Mechanisms of Action
Memantine and the NMDA Receptor Signaling Pathway
In neurodegenerative diseases like Alzheimer's, excessive glutamate can lead to excitotoxicity and neuronal cell death through the overactivation of NMDA receptors. Memantine, a non-competitive NMDA receptor antagonist, blocks the receptor's ion channel, preventing excessive Ca²⁺ influx while still allowing for normal synaptic transmission.[7]
Saxagliptin and the DPP-4 Signaling Pathway in Glucose Homeostasis
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12] These hormones are released after a meal and play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, saxagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[13]
Experimental Protocols
I. Synthesis of Adamantyl-Containing Molecules
A common strategy for incorporating the adamantyl moiety is through the functionalization of adamantane itself, often starting with bromination to form 1-bromoadamantane, a versatile intermediate.
Protocol 1: Synthesis of 1-Bromoadamantane [14]
This protocol describes the direct bromination of adamantane using elemental bromine.
-
Materials: Adamantane, liquid bromine, saturated sodium hydrogen sulfite solution.
-
Procedure:
-
In a reaction flask, add 30g of adamantane.
-
Carefully add 24 mL of liquid bromine to the flask.
-
Heat the reaction mixture to 85°C and maintain for 6 hours with stirring.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
-
Allow the reaction to cool to room temperature and stand overnight.
-
Recover excess bromine via distillation.
-
Quench the remaining bromine in the crude product by adding 20 mL of a saturated sodium hydrogen sulfite solution.
-
The crude 1-bromoadamantane can be purified by recrystallization from methanol.
-
Protocol 2: Friedel-Crafts Alkylation with 1-Bromoadamantane [15]
This protocol details the indium-catalyzed Friedel-Crafts alkylation of an aromatic substrate.
-
Materials: Aromatic substrate, 1-bromoadamantane, indium(III) bromide (InBr₃) or indium(III) chloride (InCl₃), anhydrous dichloromethane, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate. If solid, dissolve in a minimal amount of anhydrous dichloromethane.
-
Add 1-bromoadamantane (1.0 equivalent).
-
Add the indium catalyst (5 mol%).
-
Stir the reaction mixture at room temperature. Monitor progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Ritter Reaction of 1-Bromoadamantane with a Nitrile [16]
This protocol describes the synthesis of N-(1-adamantyl)amides.
-
Materials: 1-Bromoadamantane, nitrile, concentrated sulfuric acid, dichloromethane, ice-cold water, saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve 1-bromoadamantane (1 equivalent) in the nitrile (used as both reactant and solvent).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Pour the reaction mixture onto ice-cold water.
-
Neutralize the aqueous solution with saturated sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-(1-adamantyl)amide, which can be purified by recrystallization or column chromatography.
-
II. Evaluation of Physicochemical Properties
Protocol 4: Determination of Lipophilicity (LogP) by the Shake-Flask Method [17][18]
This is the gold standard method for determining the octanol-water partition coefficient.
-
Materials: Test compound, 1-octanol (pre-saturated with water), phosphate-buffered saline (PBS, pH 7.4, pre-saturated with 1-octanol), suitable analytical instrument (e.g., HPLC-UV, LC-MS).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of pre-saturated 1-octanol and PBS in a centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Centrifuge the mixture to separate the two phases completely.
-
Carefully withdraw an aliquot from both the 1-octanol and the aqueous (PBS) layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
-
III. In Vitro Pharmacokinetic Assays
Protocol 5: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM) [6][19]
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.
-
Materials: Test compound, pooled human liver microsomes (HLM), phosphate buffer (pH 7.4), NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), magnesium chloride, quenching solution (e.g., cold acetonitrile with an internal standard), LC-MS/MS system.
-
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Add the test compound (at a final concentration of, e.g., 1 µM) to the reaction mixture and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Immediately quench the reaction in each aliquot by adding the cold quenching solution.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) from the rate of disappearance of the parent compound.
-
IV. Biological Activity Assays
Protocol 6: Influenza A M2 Proton Channel Assay [20]
This assay measures the inhibition of M2 proton channel activity.
-
Materials: M2-expressing virus-like particles (M2-VLPs), fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Dye), assay buffer (low pH), test compounds, 96-well microplates, fluorescence plate reader.
-
Procedure:
-
Prepare a suspension of M2-VLPs containing the membrane potential-sensitive dye.
-
Dispense the M2-VLP suspension into a 96-well plate.
-
Add the test compounds at various concentrations.
-
Initiate proton influx by adding the low pH assay buffer.
-
Measure the change in fluorescence over time using a fluorescence plate reader. A decrease in the fluorescence signal indicates inhibition of the M2 proton channel.
-
Calculate the IC₅₀ value for each test compound.
-
Protocol 7: NMDA Receptor Calcium Influx Assay [1]
This assay assesses the antagonist activity of compounds on the NMDA receptor.
-
Materials: HEK293 cells expressing NMDA receptors, calcium-sensitive fluorescent dye (e.g., Calcium 6), assay buffer, glutamate and glycine (or D-serine) as agonists, test compounds, 384-well plates, a fluorescence imaging plate reader (e.g., FDSS).
-
Procedure:
-
Plate the NMDA receptor-expressing HEK293 cells in a 384-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Add the test compounds at various concentrations.
-
Stimulate the cells with a mixture of glutamate and glycine to activate the NMDA receptors.
-
Measure the intracellular calcium influx by monitoring the change in fluorescence.
-
A reduction in the fluorescence signal in the presence of the test compound indicates antagonist activity.
-
Determine the IC₅₀ value for each compound.
-
References
- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 9. benchchem.com [benchchem.com]
- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 12. droracle.ai [droracle.ai]
- 13. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uni-giessen.de [uni-giessen.de]
- 16. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and bioactivity studies of 1-adamantanamine derivatives of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]
Application Notes and Protocols: 1-(Bromomethyl)adamantane as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid and lipophilic tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry and drug design. Its unique diamondoid structure imparts desirable physicochemical properties to molecules, including increased metabolic stability, enhanced lipophilicity for improved membrane permeability, and the ability to serve as a bulky, space-filling moiety. 1-(Bromomethyl)adamantane is a key derivative that acts as a versatile linker, enabling the covalent attachment of the adamantane cage to biomolecules. This process, known as bioconjugation, can significantly enhance the therapeutic properties of peptides, proteins, and other biologics.
The primary application of this compound in bioconjugation is the alkylation of nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues, to form a stable thioether bond. This linkage is generally stable under physiological conditions, ensuring the integrity of the conjugate until it reaches its target. The appended adamantane group can serve multiple purposes:
-
Hydrophobic Tagging: The lipophilic nature of adamantane can be exploited for "hydrophobic tagging," a strategy that can influence protein folding, stability, and interaction with biological membranes. In some cases, this has been shown to induce targeted protein degradation.[1][2][3][4]
-
Enhanced Drug Delivery: By increasing the lipophilicity of a therapeutic peptide or small protein, the adamantane moiety can improve its absorption and distribution characteristics.
-
Modulation of Biological Activity: The steric bulk of the adamantane cage can influence the conformation of a bioconjugate, potentially leading to enhanced or altered biological activity.
These application notes provide detailed protocols for the use of this compound as a linker in bioconjugation, focusing on the modification of cysteine residues in peptides and proteins.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14651-42-4 | |
| Molecular Formula | C₁₁H₁₇Br | |
| Molecular Weight | 229.16 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 40-45 °C | |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, acetonitrile) | |
| Storage | Store at <-15°C |
Table 2: Stability of Thioether Linkage in Bioconjugates
| Condition | Stability of Thioether Bond | General Observations | Reference |
| Physiological pH (7.4) | Generally stable | The thioether bond is significantly more stable than linkages like those formed from maleimides, which can undergo retro-Michael addition.[5][6][7] | [5][6][7] |
| Acidic pH (e.g., 1.0) | Relatively stable | Some degradation may be observed over extended periods. | |
| Human Plasma (37°C) | High stability | Minimal degradation detected over 7 days for stable thioether linkages. | [7] |
| Presence of Thiols (e.g., Glutathione) | Stable | Unlike maleimide-based thioethers, simple thioether bonds are not susceptible to thiol exchange. | [6] |
Note: The stability data presented is for general thioether bonds in bioconjugates. Specific stability of the adamantane-cysteine linkage should be experimentally verified for each conjugate.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol describes the S-alkylation of a cysteine residue in a peptide with this compound in solution.
Materials:
-
Cysteine-containing peptide (lyophilized)
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized cysteine-containing peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF at a concentration of 10-20 mg/mL.
-
Reaction Setup:
-
In a clean reaction vial, add the dissolved peptide solution.
-
Add DIPEA to the peptide solution to achieve a final concentration of 2-3 equivalents relative to the peptide. This will deprotonate the thiol group of the cysteine, activating it for alkylation.
-
Add the this compound stock solution to the reaction mixture. A molar excess of 1.5 to 5 equivalents of this compound relative to the peptide is recommended as a starting point.
-
-
Reaction Incubation:
-
Seal the reaction vial and incubate at room temperature (20-25°C) for 4-12 hours with gentle stirring.
-
The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry to check for the formation of the desired conjugate.
-
-
Reaction Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a thiol-containing reagent like β-mercaptoethanol to react with any excess this compound.
-
Purification:
-
Acidify the reaction mixture with a small amount of TFA (e.g., 0.1% final concentration).
-
Dilute the mixture with an appropriate volume of water containing 0.1% TFA.
-
Purify the adamantane-peptide conjugate by preparative RP-HPLC using a C18 column.[8][9][10][11][12] A typical gradient would be from 5% to 95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-60 minutes.
-
Collect fractions corresponding to the desired product peak.
-
-
Characterization:
-
Lyophilization: Lyophilize the purified fractions to obtain the final adamantane-peptide conjugate as a powder.
Protocol 2: Conjugation of this compound to a Protein (e.g., Antibody)
This protocol outlines the general procedure for conjugating this compound to accessible cysteine residues on a protein, such as a monoclonal antibody (mAb), where interchain disulfide bonds are first reduced.
Materials:
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable organic co-solvent
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)
-
Quenching solution (e.g., N-acetylcysteine or cysteine solution)
-
Size-exclusion chromatography (SEC) column or other suitable purification system (e.g., tangential flow filtration)
-
Analytical systems for characterization (e.g., HIC-HPLC, RP-HPLC, LC-MS)
Procedure:
-
Antibody Reduction (if targeting interchain cysteines):
-
To the antibody solution (typically 5-10 mg/mL), add a calculated amount of reducing agent (e.g., TCEP or DTT). A molar excess of 2-10 fold over the antibody is a common starting point.
-
Incubate at 37°C for 1-2 hours to partially or fully reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column or buffer exchange.
-
-
Conjugation Reaction:
-
Immediately after reduction, adjust the buffer of the antibody solution to the conjugation buffer (pH 7.2-7.5).
-
Prepare a stock solution of this compound in an organic co-solvent like DMSO.
-
Add the this compound solution to the reduced antibody solution with gentle mixing. A molar excess of 5 to 20-fold per generated thiol group is a typical starting range. The final concentration of the organic co-solvent should generally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at 4°C or room temperature for 12-24 hours. The optimal temperature and time should be determined empirically.
-
-
Reaction Quenching:
-
Add a molar excess of the quenching solution (e.g., N-acetylcysteine) to react with any unreacted this compound.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Purify the resulting antibody-adamantane conjugate to remove unconjugated linker, payload, and other small molecules. Size-exclusion chromatography (SEC) is a common method for this purpose.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of adamantane molecules conjugated per antibody using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC) after reduction of the conjugate, or Mass Spectrometry (MS).[16][17][][19]
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.
-
Mass Confirmation: Confirm the mass of the conjugate and its subunits (light and heavy chains after reduction) using LC-MS.[13][14][15][20][21]
-
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Adamantane-based hydrophobic tags targeting anaplastic lymphoma kinase with enhanced antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. pharmtech.com [pharmtech.com]
- 10. bachem.com [bachem.com]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. benchchem.com [benchchem.com]
- 14. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. adcreview.com [adcreview.com]
- 20. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 21. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1-(Bromomethyl)adamantane Alkylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of alkylation reactions involving 1-(bromomethyl)adamantane.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this compound?
A1: The alkylation of this compound with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a one-step process where the nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves simultaneously.[1][2] Due to the steric bulk of the adamantane cage, backside attack is necessary for this reaction to occur.[3]
Q2: What are the most critical factors affecting the yield of my alkylation reaction?
A2: The key factors influencing the yield include the choice of base, solvent, reaction temperature, and the nature of the nucleophile.[4] Optimizing these conditions is crucial for maximizing product formation and minimizing side reactions.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common method for monitoring the consumption of the starting material, this compound. Staining with potassium permanganate is often necessary for visualization as many adamantane derivatives do not absorb UV light.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture.
Q4: What are the common side reactions to be aware of?
A4: Common side reactions include elimination (E2) to form 1-methyleneadamantane, and over-alkylation if the product of the initial alkylation can react further with this compound. The choice of a non-nucleophilic, sterically hindered base can help to minimize elimination.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive or Inappropriate Base | The chosen base may not be strong enough to deprotonate the nucleophile effectively. Consider a stronger base. For C-H alkylations, sodium hydride (NaH) is often effective. For N- or O-alkylation, bases like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used. |
| Inappropriate Solvent | The solvent choice is critical for SN2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, making the anionic nucleophile more reactive.[4] |
| Insufficient Reaction Temperature | Alkylation reactions with the sterically hindered this compound may require elevated temperatures to proceed at a reasonable rate. Consider gradually increasing the reaction temperature while monitoring for product formation and potential decomposition.[4] |
| Insufficient Reaction Time | The reaction may be slow due to steric hindrance. Extend the reaction time and monitor the progress by TLC or GC-MS to determine the optimal duration. |
| Presence of Water or Other Protic Impurities | If using a strong base like NaH, trace amounts of water will quench the base and the deprotonated nucleophile. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Elimination (E2) Side Reaction | The use of a strong, sterically hindered, non-nucleophilic base can favor elimination. If elimination is a major issue, consider using a weaker base or a less hindered one if the nucleophile is sufficiently acidic. Lowering the reaction temperature can also disfavor elimination relative to substitution. |
| Over-alkylation | If the product of the initial alkylation is also nucleophilic, it can react with another molecule of this compound. To minimize this, use a molar excess of the nucleophile relative to this compound. Alternatively, add the this compound slowly to the reaction mixture to maintain its low concentration. |
| Product Decomposition | High reaction temperatures can sometimes lead to product decomposition. If you suspect this is occurring, try running the reaction at a lower temperature for a longer period.[4] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Starting Material | Adamantane derivatives can be nonpolar and may have similar retention factors on silica gel. Optimize your column chromatography conditions by trying different solvent systems. A gradient elution may be necessary. Recrystallization is another effective purification method for adamantane derivatives and should be considered if chromatography is challenging.[5][6][7] |
| Product is an Oil or Low-Melting Solid | This compound itself has a relatively low melting point (40-45 °C), and its derivatives may also be oils or low-melting solids, making crystallization difficult. Purification by column chromatography or distillation under reduced pressure may be more suitable in these cases. |
| Solubility Issues | Adamantane derivatives are typically soluble in nonpolar organic solvents and have poor solubility in polar solvents.[5] This property can be exploited during workup. For example, washing the organic extract with water can remove polar impurities. |
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the yield of alkylation reactions involving adamantane derivatives.
Table 1: Effect of Base and Solvent on Alkylation Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.5) | DMF | 0 to rt | 12 | 85 |
| 2 | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 75 |
| 3 | DBU (1.5) | MeCN | 0 | 6 | 94 |
| 4 | Cs₂CO₃ (2.0) | DMF | 60 | 18 | 88 |
Data compiled from analogous reactions and general principles of alkylation. Actual yields will vary depending on the specific nucleophile and substrate.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine with this compound
-
To a solution of the amine (1.2 equivalents) in anhydrous acetonitrile (10 mL per mmol of this compound) is added potassium carbonate (2.0 equivalents).
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.0 equivalent) is added, and the reaction mixture is heated to 80 °C.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for C-Alkylation of a Malonate Ester with this compound
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF (15 mL per mmol of this compound) under a nitrogen atmosphere is added a solution of the diethyl malonate (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of this compound (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is carefully quenched by the slow addition of water.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[6]
Visualizations
Caption: Workflow for optimizing this compound alkylation reactions.
Caption: SN2 reaction mechanism for this compound alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 1-(Bromomethyl)adamantane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side products encountered in the reaction of 1-(bromomethyl)adamantane with various nucleophiles. Understanding and controlling these side reactions are crucial for the efficient synthesis of desired 1-adamantylmethyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products when reacting this compound with nucleophiles?
A1: The primary expected product is the result of a direct substitution of the bromine atom by the nucleophile. Given that this compound is a primary alkyl halide, an SN2 mechanism is often anticipated, leading to the formation of a new bond between the methylene carbon and the nucleophile.
Q2: What are the common side products observed in these reactions?
A2: A significant side product, particularly under conditions that favor carbocation formation (e.g., polar protic solvents, high temperatures, or weak nucleophiles), is the rearranged product, a 3-homoadamantyl derivative. This occurs through a Wagner-Meerwein rearrangement of the intermediate 1-adamantylcarbinyl cation. Elimination products are generally not observed due to the steric hindrance of the adamantyl cage.
Q3: Why does rearrangement occur to form homoadamantane derivatives?
A3: Although this compound is a primary halide, the bulky adamantyl group can sterically hinder the backside attack required for a pure SN2 reaction. This can lead to a competing SN1-like pathway where the bromide ion departs, forming a primary carbocation (1-adamantylcarbinyl cation). This primary carbocation is highly unstable and rapidly rearranges to a more stable tertiary carbocation through a 1,2-alkyl shift of one of the adamantyl cage carbons. This rearranged carbocation is the 3-homoadamantyl cation, which is then trapped by the nucleophile or solvent to give the rearranged product.
Q4: What reaction conditions favor the formation of the desired direct substitution product over the rearranged side product?
A4: To favor the direct substitution product, conditions that promote an SN2 mechanism should be employed. These include:
-
Strong, anionic nucleophiles: (e.g., hydroxide, alkoxides, cyanide).
-
Aprotic polar solvents: (e.g., DMSO, DMF, acetone) which solvate the cation but not the nucleophile, thus increasing its reactivity.
-
Lower reaction temperatures: to disfavor the formation of the carbocation intermediate.
-
High concentration of the nucleophile: to increase the rate of the bimolecular SN2 reaction.
Troubleshooting Guides
Issue 1: Low yield of the desired direct substitution product and a significant amount of a rearranged side product.
Possible Cause: The reaction conditions are favoring an SN1-type mechanism with subsequent carbocation rearrangement.
Solutions:
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile will favor the bimolecular SN2 pathway over the unimolecular SN1 pathway.
-
Change the Solvent: Switch from a polar protic solvent (e.g., ethanol, water) to a polar aprotic solvent (e.g., DMSO, DMF). This will enhance the nucleophilicity of the nucleophile.
-
Lower the Reaction Temperature: Higher temperatures provide the activation energy needed for carbocation formation. Running the reaction at a lower temperature can suppress the SN1 pathway.
-
Use a Stronger Nucleophile: If possible, use a more potent nucleophile to accelerate the SN2 reaction.
Issue 2: The reaction is very slow or does not proceed to completion.
Possible Cause 1: Steric hindrance from the bulky adamantyl group is slowing down the SN2 reaction.
Solution:
-
Increase the Reaction Temperature: While this may increase the risk of rearrangement, a moderate increase in temperature can overcome the activation energy barrier for the SN2 reaction. Careful optimization is required.
-
Use a less sterically hindered nucleophile: If the nucleophile itself is bulky, it will further impede the reaction.
Possible Cause 2: Poor solubility of this compound in the reaction medium.
Solution:
-
Choose an appropriate solvent: Ensure that this compound is soluble in the chosen solvent system. A co-solvent may be necessary.
Data Presentation
The following tables summarize the product distribution from the solvolysis of 1-adamantylcarbinyl tosylate, which serves as a close model for the behavior of this compound in similar solvent systems. These reactions demonstrate the competition between direct substitution and rearrangement.
Table 1: Product Distribution from Acetolysis of 1-Adamantylcarbinyl Tosylate at 100°C
| Product | Structure | Percentage of Product Mixture |
| 1-Adamantylcarbinyl Acetate | Ad-CH₂OAc | 4% |
| 3-Homoadamantyl Acetate | 96% |
Table 2: Product Distribution from Formolysis of 1-Adamantylcarbinyl Tosylate at 100°C
| Product | Structure | Percentage of Product Mixture |
| 1-Adamantylcarbinyl Formate | Ad-CH₂OCHO | 1% |
| 3-Homoadamantyl Formate | 99% |
Data adapted from studies on the solvolysis of 1-adamantylcarbinyl derivatives.
Experimental Protocols
Key Experiment: Hydrolysis of this compound
This protocol describes a typical procedure for the hydrolysis of this compound, which can lead to both the direct substitution product (1-adamantylmethanol) and the rearranged product (3-homoadamantanol).
Materials:
-
This compound
-
Acetone
-
Water
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and stirrer
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a mixture of acetone and water (e.g., a 3:1 v/v ratio).
-
Addition of Base: Add a stoichiometric equivalent of sodium hydroxide, dissolved in a small amount of water, to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.
-
Analysis: Analyze the crude product mixture by GC-MS to determine the ratio of 1-adamantylmethanol to 3-homoadamantanol. The products can be separated by column chromatography on silica gel.
Mandatory Visualizations
Caption: Reaction pathways for this compound with nucleophiles.
Technical Support Center: Purification Strategies for Products Derived from 1-(Bromomethyl)adamantane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 1-(bromomethyl)adamantane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying derivatives of this compound?
A1: The most common and effective purification methods for adamantane derivatives are recrystallization and column chromatography.[1][2][3] Due to the typically non-polar and crystalline nature of many adamantane compounds, these techniques are well-suited for removing impurities. Sublimation can also be an effective technique for some adamantane derivatives.
Q2: How do I choose an appropriate solvent for the recrystallization of my this compound derivative?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For adamantane derivatives, which are generally non-polar, common single-solvent choices include ethanol, isopropanol, hexanes, and ethyl acetate.[4] Mixed-solvent systems, such as hexane/ethyl acetate or hexane/acetone, are often effective when a single solvent does not provide the desired solubility profile.[4] A good starting point is to test the solubility of a small amount of your crude product in various solvents.
Q3: My adamantane derivative is an oil and won't crystallize. What should I do?
A3: "Oiling out" is a common issue, especially with bulky molecules or when impurities are present. Here are a few troubleshooting steps:
-
Try a different solvent or solvent system: The current solvent may be too good a solvent, even at low temperatures. Try a less polar solvent or a mixed-solvent system.
-
Lower the crystallization temperature: After cooling to room temperature, try placing the flask in an ice bath or even a freezer.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[5]
-
Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the supersaturated solution can initiate crystallization.[5]
-
Purify further before crystallization: If significant impurities are present, they can inhibit crystallization. A preliminary purification by column chromatography may be necessary.
Q4: How can I visualize my non-UV active adamantane compound on a TLC plate?
A4: Since the adamantane cage itself is not UV active, many of its simple derivatives will not be visible under a UV lamp unless the introduced functional group contains a chromophore.[6][7] In such cases, staining is required for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with many organic functional groups.[8][9] Iodine vapor is another common method that can visualize a wide range of organic compounds.[6]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Purified Product | The compound is too soluble in the cold recrystallization solvent. | Cool the solution in an ice bath or freezer for a longer period to maximize precipitation. Use a smaller volume of solvent for dissolution. Consider a different solvent in which the compound is less soluble. |
| Premature crystallization during hot filtration. | Use a pre-warmed funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the compound remains in solution.[10] | |
| Product "Oils Out" Instead of Forming Crystals | The solution is too concentrated or cooled too rapidly. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly (e.g., by insulating the flask). |
| High levels of impurities are present. | Perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities. | |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling solvent for recrystallization. | |
| Colored Impurities Remain in Crystals | The colored impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a different recrystallization solvent that may not dissolve the impurity as readily. |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product. Try adding a less polar "anti-solvent" dropwise to induce precipitation (two-solvent recrystallization).[10] |
| Nucleation is slow. | Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.[5] |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots (Overlapping Bands) | The chosen eluent system is not optimal (incorrect polarity). | Perform TLC with various solvent systems to find an eluent that gives good separation of your product from impurities (aim for a product Rf of 0.2-0.4). |
| The column is overloaded with the sample. | Use a larger column or load less crude material. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the sample.[11] | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. "Wet-packing" is often preferred to "dry-packing".[11] | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., use more hexane and less ethyl acetate). |
| Product Does Not Elute from the Column (Rf = 0) | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., use more ethyl acetate or add a small amount of methanol). |
| Streaking or Tailing of Spots on the Column/TLC | The compound is interacting too strongly with the silica gel (common for amines and acids). | For basic compounds like amines, add a small amount of triethylamine (e.g., 0.1-1%) to the eluent. For acidic compounds, add a small amount of acetic acid or formic acid to the eluent. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column in a narrow band.[12] | |
| Cracking of the Silica Gel Bed | A significant change in solvent polarity during the gradient elution. | Avoid abrupt and large changes in solvent polarity. Gradually increase the polarity of the eluent. |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of your crude product. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve at room temperature, heat the test tube gently. A suitable solvent will dissolve the compound when hot but the compound will precipitate upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling (using a hot plate and a stir bar) until all the solid dissolves.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.[13]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation of your product from impurities. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Clamp a column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the chosen eluent. Slowly add silica gel as a slurry in the eluent, tapping the column gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica gel.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Recrystallization Solvents for Adamantane Derivatives
| Derivative Type | Example Compound | Recommended Solvent(s) | Expected Purity |
| Adamantane Ester | 1-Adamantyl acetate | Ethanol, Hexane | >98% |
| Adamantane Ether | 1-(Adamantylmethoxymethyl)benzene | Hexane/Ethyl Acetate | >97% |
| Adamantane Amide | N-(1-Adamantyl)acetamide | Acetonitrile, Ethanol | >99% |
| Adamantane Alcohol | 1-(Hydroxymethyl)adamantane | Isopropanol, Toluene | >98% |
Table 2: Column Chromatography Conditions for Adamantane Derivatives
| Derivative Type | Stationary Phase | Typical Eluent System (v/v) | Typical Product Rf |
| Non-polar derivatives (e.g., ethers, esters) | Silica Gel | Hexane/Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.5 |
| Moderately polar derivatives (e.g., amides) | Silica Gel | Dichloromethane/Methanol (99:1 to 95:5) or Hexane/Ethyl Acetate (1:1) | 0.2 - 0.4 |
| Basic derivatives (e.g., amines) | Silica Gel | Dichloromethane/Methanol + 1% Triethylamine | 0.2 - 0.4 |
| Acidic derivatives | Silica Gel | Hexane/Ethyl Acetate + 1% Acetic Acid | 0.2 - 0.4 |
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Decision-making process for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. EP1712542A1 - Adamantane derivatives and process for producing the same - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. TLC stains [reachdevices.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. columbia.edu [columbia.edu]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Optimizing Adamantylation of Sensitive Substrates
Welcome to the technical support center for adamantylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the adamantylation of sensitive substrates. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for introducing an adamantyl group onto a sensitive substrate? A1: The most prevalent method is the Friedel-Crafts alkylation.[1] This reaction involves treating a substrate with an adamantylating agent in the presence of a Lewis acid catalyst.[1] For sensitive substrates, however, newer methods like C-H activation are being explored to achieve more direct and selective functionalization with greater functional group tolerance.[2][3]
Q2: What are the typical adamantylating agents and catalysts used? A2: Common adamantylating agents include 1-haloadamantanes (e.g., 1-bromoadamantane, 1-chloroadamantane) and 1-adamantanol.[1][4] The choice of agent can significantly influence reactivity and the required conditions.[1] A variety of Lewis acids can serve as catalysts, with common examples being aluminum chloride (AlCl₃), triflic acid (TfOH), and gallium(III) triflate (Ga(OTf)₃).[1][5] For substrates sensitive to strong Lewis acids, milder solid acid catalysts, such as the ion-exchange resin Amberlyst 36, offer an effective alternative with the benefit of easier removal.[1]
Q3: What are the primary challenges when performing adamantylation on sensitive substrates? A3: Sensitive substrates are prone to several issues under typical adamantylation conditions. These include product decomposition due to high temperatures or strong acids, low yields, the formation of multiple products due to poor regioselectivity, and polyadamantylation, where more than one adamantyl group is added to the substrate.[1][6]
Q4: How can polyadamantylation be minimized? A4: Polyadamantylation occurs when the mono-adamantylated product is highly reactive or when the concentration of the adamantylating agent is too high.[1] To minimize this side reaction, you can use a large excess of the substrate relative to the adamantylating agent, add the adamantylating agent slowly to the reaction mixture, and reduce both the reaction temperature and duration.[1]
Q5: What role do protecting groups play in the adamantylation of sensitive substrates? A5: Protecting groups are crucial for molecules with multiple functional groups that might react under the conditions required for adamantylation.[7][8] For example, an amine, which is nucleophilic, can be temporarily converted into a non-nucleophilic carbamate to prevent it from reacting with electrophiles or the Lewis acid catalyst.[7] This strategy, known as an orthogonal protecting group strategy, allows for selective reactions on other parts of the molecule.[7] The protecting group is removed in a later step once the adamantylation is complete.[8]
Q6: My reaction yield is consistently over 100%. What does this indicate? A6: A yield greater than 100% is not possible and typically indicates the presence of impurities, such as residual solvent or byproducts, in the final isolated product.[9] Further purification is necessary to obtain an accurate yield measurement.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the adamantylation of sensitive substrates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[6] Poor Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction.[9] Insufficient Temperature: The reaction may require more energy to proceed.[6] Substrate Decomposition: Harsh conditions (strong acid, high temperature) can degrade the starting material.[1][9] | Catalyst Handling: Use a fresh, high-purity Lewis acid and handle it under an inert atmosphere (e.g., in a glovebox).[6] Reagent Quality: Ensure all reagents and solvents are pure and anhydrous.[1] Temperature Screening: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.[1] Milder Conditions: Lower the reaction temperature or use a milder Lewis acid catalyst, such as a solid-supported resin.[1] |
| Formation of Multiple Products (Poor Regioselectivity) | Multiple Reactive Sites: The substrate has several positions susceptible to electrophilic attack.[1] Harsh Conditions: High temperatures or strong catalysts can lead to side reactions.[1] | Optimize Conditions: Use milder reaction conditions (lower temperature, less reactive catalyst) to improve selectivity.[1] Consider Alternatives: For complex substrates, C-H activation strategies may offer superior regiocontrol.[1] |
| Significant Polyadamantylated Product | High Substrate Reactivity: The mono-adamantylated product is more reactive than the starting material. High Reagent Concentration: A high instantaneous concentration of the adamantylating agent favors multiple additions.[1] | Adjust Stoichiometry: Use a larger excess of the quinoline substrate.[1] Slow Addition: Add the adamantylating agent dropwise or via syringe pump over an extended period.[1] Reduce Temperature/Time: Lowering the reaction temperature and time can disfavor the second addition.[1] |
| Product Decomposition | High Reaction Temperature: The desired product is not stable at the reaction temperature.[1] Strong Lewis Acid: The catalyst is too harsh for the product.[1] | Lower Temperature: Reduce the reaction temperature.[1] Use Milder Catalyst: Switch to a less aggressive Lewis acid (e.g., an ion-exchange resin instead of AlCl₃).[1] Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.[1] |
| Difficult Product Isolation/Purification | Complex Reaction Mixture: Poor selectivity leads to a mixture of isomers and byproducts. Catalyst Residues: Traditional Lewis acids can form complexes that complicate workup.[1] | Optimize Selectivity: Refine reaction conditions to minimize the formation of byproducts.[1] Use Solid Catalysts: Employing a solid acid catalyst allows for simple removal by filtration.[1] Careful Workup: For traditional Lewis acids, a thorough aqueous workup is essential to quench and remove the catalyst.[1] |
Data Presentation: Starting Points for Optimization
The following tables provide reaction conditions from the literature that can serve as a starting point for developing a protocol for your specific sensitive substrate.
Table 1: Adamantylation of Pyrene with Various Reagents [5][10]
| Entry | Adamantylating Agent | Pyrene/Agent/TfOH (mmol) | Reaction Time | Product (Isolated Yield, %) |
| 1 | 1-Adamantyl Bromide | 1:1:4 | 5 min | 2-Adamantylpyrene (93%) |
| 2 | 1-Adamantanol | 1:1:4 | 5 min | 2-Adamantylpyrene (84%) |
| 3 | 1,3-Dibromoadamantane | 3:1:excess | 4 h | 1,3-Bis(pyren-2-yl)adamantane (62%) |
| 4 | Adamantane-1,3-diol | 3:1:excess | 4 h | 1,3-Bis(pyren-2-yl)adamantane (49%) |
| 5 | Adamantane-1,3,5-triol | 4.5:1:excess | 6 h | 1,3,5-Tris(pyren-2-yl)adamantane (63%) |
| Reactions were carried out in dichloromethane at room temperature.[10] |
Table 2: Comparison of Common Adamantylating Agents
| Adamantylating Agent | Typical Catalyst | Relative Reactivity | Notes |
| 1-Bromoadamantane | Strong Lewis Acids (AlCl₃, TfOH) | High | Often provides high yields but may require harsher conditions.[1][5] |
| 1-Adamantanol | Strong Brønsted or Lewis Acids (TfOH, AlCl₃) | Moderate to High | Generates water as a byproduct; requires strictly anhydrous conditions.[1][5] |
| 1-Chloroadamantane | Strong Lewis Acids (AlCl₃) | Moderate | Generally less reactive than 1-bromoadamantane.[1] |
| Adamantyl Carboxylates | Lewis or Brønsted Acids | Moderate | Can be a good alternative when halides or alcohols are problematic.[1] |
Experimental Protocols & Visualizations
General Protocol for Friedel-Crafts Adamantylation
This protocol provides a general methodology for the adamantylation of an aromatic substrate. Optimization of solvent, catalyst, temperature, and time will be necessary for specific sensitive substrates.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the sensitive substrate (1.5 equiv.) and an anhydrous solvent (e.g., dichloromethane) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath.[1] Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) portion-wise, ensuring the internal temperature remains low.[1]
-
Reagent Addition: In a separate flask, dissolve the adamantylating agent (e.g., 1-bromoadamantane, 1.0 equivalent) in the same anhydrous solvent.[1] Add this solution dropwise to the substrate-catalyst mixture at 0 °C over 30-60 minutes using the addition funnel.[1]
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for the desired time.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.[1]
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and slowly quench it by adding ice-water.[1] Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[1]
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel to obtain the desired adamantylated compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
how to avoid elimination side reactions with 1-(bromomethyl)adamantane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(bromomethyl)adamantane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the unique reactivity of this sterically hindered primary halide and minimize unwanted elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant elimination byproducts in my reaction with this compound?
A1: this compound, while a primary halide, is exceptionally bulky due to the adamantane cage. This steric hindrance dramatically slows down the desired S(N)2 substitution pathway.[1] As a result, competing elimination reactions (E1 and E2) often become significant pathways, especially under unfavorable conditions. Factors that promote elimination include high temperatures, the use of strong and/or bulky bases, and protic solvents that can stabilize carbocation intermediates in E1 reactions.
Q2: I am attempting an S(_N)1 reaction, but the yield of my desired substitution product is low, and I'm isolating an unexpected isomer. What is happening?
A2: S(_N)1 reactions with this compound proceed through a primary carbocation intermediate. This primary carbocation is highly unstable and prone to a rapid 1,2-hydride shift to form a more stable tertiary carbocation on the adamantane ring.[2] Nucleophilic attack then occurs at this tertiary position, leading to a rearranged product instead of the expected 1-adamantylmethyl substituted product. This is a common issue in the solvolysis of neopentyl-like substrates.[2]
Q3: Is it possible to achieve a clean S(_N)2 reaction with this compound?
A3: Due to the extreme steric hindrance from the adamantyl group, a classic S(N)2 reaction is practically very slow to non-existent for this compound.[1][3][4] Backside attack by a nucleophile is severely impeded. While forcing conditions (high temperature, strong nucleophile, polar aprotic solvent) might yield some substitution product, these conditions often also favor elimination, leading to a mixture of products. For practical synthetic purposes, alternative strategies are often more effective than attempting a direct S(_N)2 reaction.
Q4: What general conditions should I use to favor substitution over elimination?
A4: To maximize the yield of the substitution product, you should aim to create conditions that favor S(_N)1-like pathways without promoting rearrangement or E1, or use conditions that can promote the slow S(_N)2 pathway while minimizing E2. Key strategies include:
-
Nucleophile Choice: Use a good, non-basic nucleophile. Anions of weak acids, such as cyanide (CN⁻) or azide (N₃⁻), are excellent choices as they are strong nucleophiles but relatively weak bases.[5]
-
Solvent Selection: For reactions with anionic nucleophiles, a polar aprotic solvent like DMSO or DMF can enhance the nucleophilicity of the anion, potentially favoring substitution.[5] These solvents do not solvate the anion as strongly as protic solvents, leaving it more available to react.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible. Higher temperatures generally favor elimination over substitution.
-
Finkelstein Reaction: For halide exchange, the Finkelstein reaction (using NaI in acetone) is a viable S(N)2-type reaction for primary halides.[6][7] The precipitation of the sodium bromide byproduct can help drive the equilibrium towards the desired iodoalkane.[6][7]
Q5: How can I intentionally favor the elimination product?
A5: To promote the formation of the elimination product (1-methyleneadamantane), you should use a strong, sterically hindered base.[8][9] Potassium tert-butoxide (t-BuOK) is a classic example of a bulky base that is a poor nucleophile but a strong base, making it ideal for promoting E2 elimination while minimizing competing substitution reactions.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no yield of substitution product | Extreme Steric Hindrance: The S(_N)2 pathway is inherently very slow for this substrate. | * Increase reaction time and/or temperature moderately. Be aware that higher temperatures may increase elimination. * Consider using a more reactive leaving group, such as an iodide (prepared via the Finkelstein reaction) or a tosylate. * If possible, explore alternative synthetic routes that do not rely on a direct substitution on the bromomethyl group. |
| Poor Nucleophile: The chosen nucleophile may not be strong enough to react. | * Switch to a stronger, non-basic nucleophile like azide (N₃⁻) or cyanide (CN⁻). * Use a polar aprotic solvent (DMSO, DMF) to enhance the reactivity of anionic nucleophiles. | |
| Major product is a rearranged isomer | Carbocation Rearrangement in S(_N)1: The reaction is proceeding through an unstable primary carbocation which rearranges to a more stable tertiary carbocation before nucleophilic attack. | * Avoid S(_N)1 conditions (polar protic solvents, weak nucleophiles). * Attempt the reaction under conditions that favor the (slow) S(_N)2 pathway (strong nucleophile, polar aprotic solvent). * Consider that for some nucleophiles, the rearranged product may be the thermodynamically favored one and difficult to avoid under S(_N)1 conditions. |
| Elimination product is the major byproduct | Reaction Conditions Favor Elimination: The nucleophile is acting as a base, and/or the temperature is too high. | * Use a less basic nucleophile. For example, use sodium cyanide instead of sodium ethoxide if a cyano group is desired. * Lower the reaction temperature. * If using a basic nucleophile, use a non-hindered one to slightly favor substitution over elimination. For example, ethoxide is more likely to give some substitution than tert-butoxide. |
| Only the elimination product is observed | Use of a Strong, Bulky Base: The reaction conditions are optimal for E2 elimination. | * This is the expected outcome with strong, sterically hindered bases like potassium tert-butoxide. * To obtain the substitution product, switch to a strong, non-basic nucleophile (e.g., NaN₃) and a polar aprotic solvent. |
Data Presentation: Substitution vs. Elimination
The following table summarizes expected outcomes for the reaction of this compound under various conditions. Please note that exact yields can vary based on specific reaction parameters.
| Nucleophile/Base | Solvent | Typical Conditions | Primary Mechanism(s) | Major Product(s) | Minor Product(s) |
| NaCN | DMSO | 50-100 °C | S(_N)2 (slow) | 1-(Cyanomethyl)adamantane | 1-Methyleneadamantane |
| NaN₃ | DMF | 80-100 °C | S(_N)2 (slow) | 1-(Azidomethyl)adamantane | 1-Methyleneadamantane |
| NaI | Acetone | Reflux | S(_N)2 (Finkelstein) | 1-(Iodomethyl)adamantane | 1-Methyleneadamantane |
| CH₃CH₂OH (Ethanol) | Ethanol | Reflux (Solvolysis) | S(_N)1 / E1 | Rearranged Ether & 1-Methyleneadamantane | 1-(Ethoxymethyl)adamantane |
| H₂O | H₂O | Heat (Solvolysis) | S(_N)1 / E1 | Rearranged Alcohol & 1-Methyleneadamantane | 1-Adamantylmethanol |
| KOtBu | t-BuOH | 50-80 °C | E2 | 1-Methyleneadamantane | Negligible Substitution |
| NaOCH₂CH₃ | Ethanol | Reflux | S(_N)2 / E2 | 1-Methyleneadamantane & 1-(Ethoxymethyl)adamantane | - |
Experimental Protocols
Protocol 1: Synthesis of 1-(Cyanomethyl)adamantane (Substitution Favored)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the substrate. To this solution, add sodium cyanide (NaCN) (1.5 - 2.0 eq).
-
Reaction Conditions: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require several hours to reach completion.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of ice-water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 1-Methyleneadamantane (Elimination Favored)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (KOtBu) (1.5 eq).
-
Solvent and Reagent Addition: Add anhydrous tert-butanol as the solvent. To this solution, add a solution of this compound (1.0 eq) in tert-butanol dropwise at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and quench with water.
-
Extraction: Extract the mixture with a nonpolar solvent like hexane (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain the volatile alkene product.
Visualizing Reaction Pathways
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. gauthmath.com [gauthmath.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. shaalaa.com [shaalaa.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. Finkelstein Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Reactivity of 1-(Bromomethyl)adamantane in Substitution Reactions
Welcome to the technical support center for troubleshooting substitution reactions with 1-(bromomethyl)adamantane. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the unique steric hindrance of this compound and to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my substitution reaction with this compound so slow?
A1: The low reactivity of this compound in substitution reactions is primarily due to significant steric hindrance. The bulky adamantyl group adjacent to the primary reaction center (-CH₂Br) sterically impedes the backside attack required for a typical Sₙ2 mechanism. This is analogous to the low reactivity of neopentyl halides.[1][2] While it is a primary halide, the steric bulk of the adamantyl cage makes the transition state of an Sₙ2 reaction high in energy, thus slowing down the reaction rate considerably.[1] An Sₙ1 reaction is also unlikely due to the high energy of the resulting primary carbocation.
Q2: I'm not seeing any product formation. What are the first things I should check?
A2: If you are not observing any product, consider the following initial troubleshooting steps:
-
Reaction Temperature: Due to the high activation energy, these reactions often require elevated temperatures. Ensure your reaction is heated sufficiently.
-
Reaction Time: Sterically hindered reactions are inherently slow. Your reaction may require an extended period, potentially 24-72 hours or longer.
-
Reagent Purity: Ensure the purity of your this compound, nucleophile, and solvent. Impurities can inhibit the reaction.
-
Nucleophile Strength: Weak nucleophiles will struggle to react. Ensure you are using a strong nucleophile.
Q3: Can I use this compound in Sₙ1 reactions?
A3: It is generally not advisable to expect this compound to react via an Sₙ1 mechanism. The formation of a primary carbocation is energetically unfavorable, making the Sₙ1 pathway extremely slow. While rearrangements can occur in similar sterically hindered systems like neopentyl halides, the adamantane cage is a rigid structure, and rearrangements of the adamantylmethyl carbocation are not a typical pathway to accelerate the reaction.
Troubleshooting Guides
Issue 1: Low or No Yield
| Possible Cause | Suggested Solution |
| Insufficient Nucleophilicity | The bulky adamantyl group requires a strong nucleophile to overcome steric hindrance. Consider using a more potent nucleophile. For example, thiophenoxide is a stronger nucleophile than phenoxide. Anionic nucleophiles are generally more reactive than their neutral counterparts. |
| Poor Solvent Choice | The choice of solvent is critical. For Sₙ2 reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are highly recommended. These solvents solvate the cation of the nucleophilic salt, leaving the "naked" anion as a more potent nucleophile. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity. |
| Inadequate Reaction Temperature | The steric hindrance of the adamantyl group leads to a high activation energy for the Sₙ2 transition state. It is often necessary to heat the reaction, sometimes to temperatures above 100 °C, to achieve a reasonable reaction rate. |
| Insufficient Reaction Time | Reactions involving sterically hindered substrates are often slow. Monitor the reaction progress over an extended period (e.g., 24-72 hours) using techniques like TLC, GC, or NMR before concluding that the reaction has failed. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Elimination (E2) Reaction | If a strong, sterically hindered base is used as the nucleophile (e.g., potassium tert-butoxide), an E2 elimination reaction to form 1-methyleneadamantane may compete with the desired substitution. To favor substitution, use a strong but less sterically hindered nucleophile. |
| Decomposition of Reagents | At very high temperatures, the substrate or nucleophile may begin to decompose. If you suspect decomposition, try running the reaction at a slightly lower temperature for a longer duration. |
Strategies to Enhance Reactivity
If you are still facing challenges with the reactivity of this compound, consider these advanced strategies:
-
Phase-Transfer Catalysis (PTC): For reactions with anionic nucleophiles that have poor solubility in organic solvents, a phase-transfer catalyst can be highly effective. The catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile from the aqueous or solid phase into the organic phase where it can react with the substrate. This can significantly accelerate the reaction rate.
-
Finkelstein Reaction: To increase the reactivity of the substrate, you can convert the bromide to the more reactive iodide using a Finkelstein reaction. Reacting this compound with an excess of sodium iodide in acetone will yield 1-(iodomethyl)adamantane. The iodide is a better leaving group, which can then be displaced by a wider range of nucleophiles under milder conditions.
Data Presentation
The following tables provide a summary of typical reaction conditions and reported yields for substitution reactions of adamantane derivatives. Note that specific conditions for this compound are limited in the literature, and some data for the more commonly studied 1-bromoadamantane (which reacts via an Sₙ1 mechanism) are included for context.
Table 1: Substitution Reactions of Adamantane Derivatives with Various Nucleophiles
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromoadamantane | Acetylamide/H₂SO₄ | Acetylamide | 125-130 | 3.5 | ~87 | [3] |
| 1-Bromoadamantane | Formamide | Formamide | 140 | 3 | 91 | [4] |
| 1-Bromoadamantane | Sodium Azide | DMF | 80-100 | 12-24 | High | [5] |
| 2-bromo-1-bromomethyl-5-methoxy-3-methyl benzene | Sodium Cyanide | DMSO | 90 | 2 | 87 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1-(Azidomethyl)adamantane (Representative Sₙ2 Protocol)
This protocol is adapted from general procedures for Sₙ2 reactions with sterically hindered substrates.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture with stirring to a temperature between 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time may range from 24 to 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 1-(azidomethyl)adamantane.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Safety Precautions: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 2: Williamson Ether Synthesis of Adamantylmethyl Ether (Representative Sₙ2 Protocol)
This protocol is a general procedure for the Williamson ether synthesis adapted for a sterically hindered substrate.
Materials:
-
An alcohol (e.g., phenol)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
This compound
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous DMF.
-
Cool the solution in an ice bath and carefully add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen gas evolution ceases, to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the alkoxide solution.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 4. Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of 1-(Bromomethyl)adamantane from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted 1-(bromomethyl)adamantane from reaction mixtures. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?
A1: The most common and effective methods for purifying your product from unreacted this compound are column chromatography and recrystallization. The choice between these methods depends on the scale of your reaction, the nature of your desired product, and the impurities present.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation of your product from this compound. By spotting the crude reaction mixture, the purified fractions, and a co-spot (a mixture of the crude and a reference standard of your product), you can track the progress of the purification.
Q3: What are the expected polarities of this compound and potential byproducts on a TLC plate?
A3: this compound is a relatively non-polar compound and will therefore have a high Retention Factor (Rf) value in non-polar solvent systems (e.g., hexane/ethyl acetate). Its common hydrolysis byproduct, 1-(hydroxymethyl)adamantane, is more polar and will have a lower Rf value. Your product's Rf will depend on its structure.
Troubleshooting Guides
Column Chromatography
Problem: My product and this compound are co-eluting during column chromatography.
-
Possible Cause: The solvent system is too polar, causing all compounds to move up the column too quickly.
-
Solution: Decrease the polarity of your eluent. Start with a low polarity solvent system, such as 1-5% ethyl acetate in hexane, and gradually increase the polarity (gradient elution). This will allow for better separation of compounds with similar polarities.
Problem: I am having trouble visualizing this compound on my TLC plate.
-
Possible Cause: Adamantane derivatives often do not have a chromophore that absorbs UV light, making them invisible under a UV lamp unless they are derivatized.
-
Solution: Use a chemical stain for visualization. A p-anisaldehyde stain or a potassium permanganate stain are often effective for visualizing a wide range of organic compounds, including those without a UV chromophore.[2][3] Gently heating the TLC plate after dipping it in the stain may be necessary to develop the spots.[4] Iodine vapor can also be used as a semi-destructive visualization method.[2]
Recrystallization
Problem: My product is "oiling out" instead of forming crystals during recrystallization.
-
Possible Cause 1: The solution is too concentrated, or the cooling process is too rapid.
-
Solution 1: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Possible Cause 2: The presence of significant amounts of impurities, such as unreacted this compound, can lower the melting point of the mixture and inhibit crystallization.
-
Solution 2: If the impurity level is high, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
Problem: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution: Reheat the solution to evaporate some of the solvent to increase the concentration. Once you observe the initial formation of crystals (cloudiness), allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.[1]
Quenching Unreacted this compound
Q4: How can I quench unreacted this compound in my reaction mixture before work-up?
A4: Unreacted this compound, a primary alkyl bromide, can be quenched by adding a nucleophilic scavenger to the reaction mixture after the primary reaction is complete.
-
Method 1: Amine Quench: Add a primary or secondary amine, such as piperidine or morpholine, to the reaction mixture and stir for a few hours at room temperature or with gentle heating. The resulting more polar amine adduct can then be easily removed during an aqueous work-up.
-
Method 2: Thiol Quench: A thiol, such as thiophenol, can also be used. The resulting thioether is typically more polar and can be separated from the desired product.
Important Note: Ensure that your desired product is not reactive with the chosen quenching agent.
Experimental Protocols
Protocol 1: Column Chromatography for Removal of this compound
This protocol is a general guideline and should be optimized for your specific product.
-
TLC Analysis:
-
Develop a TLC solvent system that provides good separation between your product, this compound, and any other byproducts. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of ~0.3 for your desired product. The Rf of the less polar this compound will be higher.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dried sample to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent (e.g., 100% hexane) to first elute the highly non-polar this compound.
-
Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate) to elute your product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify the fractions containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization from a Polar Solvent
This method is suitable if your product is a solid and has significantly different solubility in a chosen solvent compared to this compound. Methanol and ethanol are good starting points for the recrystallization of many adamantane derivatives.[1]
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent that dissolves your crude product when hot but in which it is sparingly soluble when cold.
-
-
Dissolution:
-
In an Erlenmeyer flask, add the minimum amount of the hot solvent to your crude product to achieve complete dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and a Common Byproduct
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₁₁H₁₇Br | 229.16 | Solid | 40-45 |
| 1-(Hydroxymethyl)adamantane | C₁₁H₁₈O | 166.26 | Solid-Powder | Not specified |
Table 2: Suggested TLC Visualization Stains
| Stain | Target Functional Groups | Procedure |
| p-Anisaldehyde | Nucleophilic groups, aldehydes, ketones | Dip plate in stain, then gently heat. |
| Potassium Permanganate | Oxidizable groups (alkenes, alkynes, alcohols, etc.) | Dip plate in stain. Spots appear as yellow/brown on a purple background. |
| Iodine Vapor | General purpose, good for many organic compounds | Place plate in a chamber with iodine crystals. |
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Improving Regioselectivity in 1-(Bromomethyl)adamantane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(bromomethyl)adamantane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often slow and prone to multiple products?
Reactions involving this compound typically proceed through a primary carbocation intermediate (1-adamantylmethyl carbocation) via an SN1 or E1 mechanism. The bulky adamantane cage sterically hinders the backside attack required for an SN2 reaction. The primary carbocation formed is relatively unstable and can lead to a mixture of substitution (SN1) and elimination (E1) products. Furthermore, this carbocation is susceptible to rearrangement to a more stable tertiary carbocation, further diversifying the potential products.
Q2: What is a Wagner-Meerwein rearrangement and how does it affect my reaction with this compound?
A Wagner-Meerwein rearrangement is a type of carbocation rearrangement involving a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation.[1][2] In the case of the 1-adamantylmethyl carbocation, a hydride shift from an adjacent carbon on the adamantane ring can lead to the formation of a more stable tertiary carbocation. This rearranged carbocation can then react with a nucleophile or base, leading to the formation of unexpected regioisomers.
Q3: How can I favor substitution (SN1) over elimination (E1) in my reactions?
To favor the SN1 pathway, you should use a weak, non-basic nucleophile in a polar protic solvent, such as ethanol or methanol, and maintain a low reaction temperature. Polar protic solvents help stabilize the carbocation intermediate, while low temperatures disfavor the higher activation energy pathway of elimination.
Q4: How can I promote the formation of a specific elimination product?
The regioselectivity of elimination reactions with this compound can be influenced by the choice of base.
-
Zaitsev Product (more substituted alkene): Use a small, strong base like sodium ethoxide in ethanol. This will favor the formation of the more thermodynamically stable, more substituted alkene.
-
Hofmann Product (less substituted alkene): Employ a bulky, sterically hindered base such as potassium tert-butoxide. The steric bulk of the base will preferentially abstract a proton from the less sterically hindered carbon, leading to the less substituted alkene.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low yield of the desired substitution product and formation of multiple unidentified byproducts.
| Possible Cause | Troubleshooting Steps |
| Carbocation Rearrangement: The primary 1-adamantylmethyl carbocation is rearranging to a more stable tertiary carbocation, leading to a mixture of regioisomeric substitution products. | - Use a more nucleophilic, less basic solvent: Solvents like trifluoroethanol can trap the initial carbocation faster, potentially reducing the extent of rearrangement. - Lower the reaction temperature: This can decrease the rate of rearrangement relative to nucleophilic attack. |
| Competing Elimination (E1): The reaction conditions may be favoring the E1 pathway. | - Use a less basic nucleophile: For example, use ethanol as the solvent and nucleophile (solvolysis) instead of sodium ethoxide. - Decrease the reaction temperature: Elimination reactions generally have a higher activation energy and are more sensitive to temperature increases. |
| Reaction with Impurities: The starting material or solvent may contain impurities that are reacting. | - Purify the this compound: Recrystallization or column chromatography can remove impurities. - Use dry, high-purity solvents. |
Problem 2: The major product of my elimination reaction is the thermodynamically more stable Zaitsev product, but I need the Hofmann product.
| Possible Cause | Troubleshooting Steps |
| Base is not sterically hindered enough: Small bases like ethoxide or hydroxide will favor the formation of the more substituted (Zaitsev) alkene. | - Use a bulky base: Potassium tert-butoxide (t-BuOK) is the standard choice for promoting Hofmann elimination. Other bulky bases include lithium diisopropylamide (LDA). |
| Reaction temperature is too high: While higher temperatures favor elimination in general, they can sometimes lead to equilibration and favor the thermodynamically more stable Zaitsev product. | - Optimize the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
Quantitative Data
The following table summarizes the expected product distribution for the reaction of this compound under different conditions. Note: Specific yields can vary based on precise reaction conditions and must be determined empirically.
| Reagent/Solvent | Temperature | Expected Major Product(s) | Mechanism | Reference |
| Ethanol (EtOH) | Reflux | 1-(ethoxymethyl)adamantane, 2-methyleneadamantane | SN1/E1 | General Knowledge |
| Sodium Ethoxide (NaOEt) in EtOH | 50°C | 2-methyleneadamantane (Zaitsev product) | E2/E1 | General Knowledge |
| Potassium tert-Butoxide (t-BuOK) in t-BuOH | 50°C | Homoadamantan-1-ene (Hofmann-type product after rearrangement) | E2 | General Knowledge |
Experimental Protocols
Synthesis of this compound from 1-Adamantylmethanol
This protocol is adapted from a published procedure.[3]
Materials:
-
1-Adamantylmethanol
-
Zinc bromide (ZnBr₂)
-
Azeotropic hydrobromic acid (48%)
-
Hexane
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-adamantylmethanol (23.3 g, 0.14 mol), ZnBr₂ (80.7 g, 0.36 mol), and azeotropic hydrobromic acid (412 cm³).
-
Reflux the mixture until gas chromatography (GC) analysis shows the complete disappearance of the starting alcohol.
-
Cool the reaction mixture to room temperature and extract with a 1:1 (v/v) mixture of hexane and diethyl ether.
-
Combine the organic layers and wash successively with 10% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Reaction Pathways of this compound
Caption: Possible reaction pathways for this compound.
Experimental Workflow for Improving Regioselectivity
Caption: A logical workflow for troubleshooting and improving regioselectivity.
References
Technical Support Center: Stability and Handling of 1-(Bromomethyl)adamantane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(bromomethyl)adamantane in various solvent systems. Due to the limited direct quantitative data on its stability, this guide combines information on analogous compounds and fundamental principles of organic chemistry to offer insights into its reactivity and handling.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound compared to 1-bromoadamantane?
A1: this compound is a primary alkyl halide, while 1-bromoadamantane is a tertiary bridgehead halide. This structural difference leads to significantly different reactivity. 1-Bromoadamantane is sterically hindered to backside attack, making S(_N)2 reactions impossible. It reacts slowly via an S(_N)1 mechanism in polar protic solvents.[1] In contrast, this compound, being a primary halide, is more susceptible to S(_N)2 reactions with good nucleophiles. The bulky adamantyl group will sterically hinder the S(_N)2 reaction to some extent compared to a simple primary alkyl halide, but it is still the more probable pathway in the presence of strong nucleophiles.
Q2: In which types of solvents is this compound expected to be most and least stable?
A2:
-
Most Stable: In non-polar, aprotic solvents (e.g., hexanes, toluene), this compound is expected to be relatively stable as these solvents do not promote ionization (S(_N)1) and are not nucleophilic (S(_N)2).
-
Least Stable: In the presence of strong nucleophiles, especially in polar aprotic solvents (e.g., DMSO, DMF with dissolved nucleophiles like NaN(_3) or KCN), it will likely undergo S(_N)2 substitution. In polar protic solvents (e.g., water, ethanol, methanol), solvolysis via an S(_N)1 or S(_N)2 mechanism can occur, with the rate depending on the solvent's nucleophilicity and ionizing power.
Q3: Can this compound undergo elimination reactions?
A3: Elimination reactions (E1 or E2) are generally less favorable for primary alkyl halides compared to secondary and tertiary ones. For an E2 reaction to occur, a strong, sterically hindered base is typically required. While not the most likely pathway, it could be a minor side reaction under strongly basic conditions.
Q4: Are there any specific storage recommendations for this compound?
A4: To ensure stability, this compound should be stored in a cool (2-8°C), dry place, away from light and moisture. It should be kept in a tightly sealed container to prevent hydrolysis from atmospheric moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no yield of the desired substitution product | Solvent choice: The solvent may not be appropriate for the desired reaction mechanism (S(_N)1 vs. S(_N)2). | For S(_N)2 reactions with strong nucleophiles, use a polar aprotic solvent like DMF or DMSO. For S(_N)1 type reactions (solvolysis), a polar protic solvent like ethanol or a mixture with water can be used, although this may be slow. |
| Insufficient nucleophile strength: The chosen nucleophile may not be strong enough to displace the bromide. | Use a stronger nucleophile or increase its concentration. | |
| Steric hindrance: The bulky adamantyl group slows down S(_N)2 reactions. | Increase the reaction temperature and/or reaction time to overcome the activation energy barrier. | |
| Formation of unexpected byproducts | Solvolysis: If using a protic solvent as the reaction medium, the solvent itself can act as a nucleophile, leading to solvolysis products (e.g., ethers from alcohol solvents, alcohols from water). | Use an aprotic solvent if solvolysis is not the intended reaction. |
| Elimination: Under strongly basic conditions, elimination to form an alkene might occur as a side reaction. | Use a non-basic or weakly basic nucleophile if substitution is the desired outcome. | |
| Degradation of this compound upon storage | Hydrolysis: Exposure to moisture in the air can lead to slow hydrolysis to 1-adamantylmethanol. | Ensure the compound is stored in a tightly sealed container in a desiccator or under an inert atmosphere. |
| Difficulty dissolving this compound | Inappropriate solvent: this compound is a non-polar compound. | Use non-polar organic solvents like hexanes, toluene, or dichloromethane for dissolution. It has low solubility in highly polar solvents like water. |
Data Presentation
| Solvent System | Solvent Type | Expected Predominant Reaction Pathway | Relative Stability | Potential Degradation Products |
| Hexane, Toluene | Non-polar, Aprotic | None (inert) | High | None |
| Dichloromethane, Chloroform | Weakly Polar, Aprotic | None (inert) | High | None |
| Diethyl Ether, THF | Weakly Polar, Aprotic | Slow S(_N)2 with strong nucleophiles | Moderate to High | Substitution product |
| Acetone, Acetonitrile | Polar, Aprotic | S(_N)2 with nucleophiles | Moderate | Substitution product |
| DMF, DMSO | Polar, Aprotic | Faster S(_N)2 with nucleophiles | Low to Moderate | Substitution product |
| Methanol, Ethanol | Polar, Protic | Solvolysis (likely slow S(_N)1/S(_N)2) | Low to Moderate | 1-(methoxymethyl)adamantane, 1-(ethoxymethyl)adamantane |
| Water | Polar, Protic | Hydrolysis (likely slow S(_N)1/S(_N)2) | Low | 1-Adamantylmethanol |
| Aqueous Ethanol/Methanol | Polar, Protic | Solvolysis (hydrolysis and alcoholysis) | Low | 1-Adamantylmethanol and corresponding ether |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Solvent System
This protocol outlines a general method to determine the stability of this compound in a given solvent over time using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent system to be tested. Also, prepare a stock solution of a suitable internal standard (e.g., dodecane) in the same solvent.
-
Sample Preparation: In a series of vials, mix a known volume of the this compound stock solution with a known volume of the internal standard stock solution. Seal the vials tightly.
-
Incubation: Store the vials under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and quench any potential reaction by adding a suitable quenching agent if necessary (e.g., for reactions with nucleophiles, quenching might involve dilution with a non-polar solvent and washing).
-
GC-MS Analysis: Analyze the sample by GC-MS. The GC method should be optimized to separate this compound from the internal standard and any potential degradation products.[2]
-
Data Analysis: Determine the peak area ratio of this compound to the internal standard at each time point. A decrease in this ratio over time indicates degradation. The rate of degradation can be calculated from the change in concentration over time.
Visualizations
Caption: Comparison of S(_N)1 and S(_N)2 pathways for adamantane derivatives.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-(Bromomethyl)adamantane and 1-Adamantyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The adamantane cage, a rigid and sterically demanding diamondoid structure, imparts unique chemical properties to its derivatives. This guide provides an objective comparison of the reactivity of two brominated adamantane derivatives: 1-(bromomethyl)adamantane, a primary halide, and 1-adamantyl bromide, a tertiary halide. Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization in organic synthesis and drug development, where the adamantyl moiety is often incorporated to enhance lipophilicity and metabolic stability. This comparison is supported by established principles of reaction kinetics and includes detailed experimental protocols for further investigation.
Executive Summary
This guide establishes that 1-adamantyl bromide reacts exclusively through an S(_N)1 mechanism, albeit at a significantly slower rate than its acyclic analogue, tert-butyl bromide. This reduced reactivity is a direct consequence of the rigid adamantane framework, which prevents the formation of a stabilized planar carbocation. In stark contrast, This compound , a primary halide, is exceptionally unreactive in S(_N)2 reactions due to the severe steric hindrance imposed by the bulky adamantane group adjacent to the reaction center. While it can undergo S(_N)1 solvolysis, this process is also slow and is often accompanied by rearrangement of the resulting primary carbocation.
Data Presentation: A Comparative Overview
| Feature | This compound | 1-Adamantyl Bromide | tert-Butyl Bromide (for reference) |
| Structure | Primary Halide (Neopentyl-type) | Tertiary Halide (Bridgehead) | Tertiary Halide (Acyclic) |
| Primary Reaction Pathway | S(N)1 (with rearrangement) | S(_N)1 | S(_N)1 |
| S(_N)2 Reactivity | Extremely Slow / Negligible | Does not occur | Does not occur |
| Relative S(_N)1 Solvolysis Rate | Very Slow | ~1 | ~1000 |
| Carbocation Intermediate | Primary (rearranges to tertiary) | Tertiary (non-planar) | Tertiary (planar) |
| Key Reactivity Factor | Severe steric hindrance at the α-carbon | Inability to form a planar carbocation | Stable tertiary carbocation |
Mechanistic Insights and Logical Comparison
The disparate reactivity of these two adamantane derivatives can be rationalized by considering the mechanistic pathways available to them: the unimolecular nucleophilic substitution (S(_N)1) and the bimolecular nucleophilic substitution (S(_N)2).
1-Adamantyl Bromide: A Hindered S(_N)1 Substrate
As a tertiary halide, 1-adamantyl bromide is expected to undergo nucleophilic substitution via the S(N)1 mechanism, which proceeds through a carbocation intermediate. However, the rigid, cage-like structure of the adamantane scaffold prevents the bridgehead carbon from adopting the ideal trigonal planar geometry of a typical tertiary carbocation. This geometric constraint significantly destabilizes the carbocation intermediate, thereby increasing the activation energy and slowing the rate of reaction.[1] Despite this, the S(_N)2 pathway is completely inaccessible due to the impossibility of backside attack by a nucleophile.
This compound: A Sterically Shielded Primary Halide
This compound is a primary halide, which would typically favor the S(_N)2 pathway. However, the bulky adamantane group attached to the carbon bearing the bromine atom creates immense steric hindrance, effectively shielding the electrophilic carbon from backside attack by a nucleophile. This steric congestion is analogous to that seen in neopentyl bromide, which is notoriously unreactive in S(_N)2 reactions.[2]
Consequently, this compound is forced to react through the energetically unfavorable S(_N)1 mechanism. This involves the formation of a highly unstable primary carbocation, which is prone to a rapid 1,2-hydride shift to form the more stable tertiary adamantyl carbocation. This rearrangement leads to the formation of products different from direct substitution. The overall rate of solvolysis for this compound is expected to be very slow due to the high energy of the initial primary carbocation.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 1-adamantyl bromide, a solvolysis rate study can be conducted. The following protocol outlines a general procedure for monitoring the rate of hydrobromic acid (HBr) production during solvolysis in an aqueous ethanol solution.
Objective: To determine the first-order rate constants for the solvolysis of this compound and 1-adamantyl bromide.
Materials:
-
This compound
-
1-Adamantyl Bromide
-
80% Ethanol (v/v) in deionized water
-
0.01 M Sodium Hydroxide (NaOH), standardized
-
Phenolphthalein indicator
-
Acetone (for quenching)
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Preparation: Prepare a 0.1 M solution of the adamantane substrate (either this compound or 1-adamantyl bromide) in a small amount of acetone.
-
Reaction Setup: In a flask, place a known volume of 80% ethanol. Add a few drops of phenolphthalein indicator. Place the flask in a constant temperature water bath (e.g., 50 °C) and allow it to equilibrate.
-
Initiation: Add a small, known volume of the 0.1 M adamantane substrate solution to the equilibrated solvent. Start a timer immediately. The solution will be acidic as HBr is produced.
-
Titration: At regular time intervals, titrate the reaction mixture with the standardized 0.01 M NaOH solution until a faint pink color persists for 30 seconds. Record the volume of NaOH added and the time.
-
Data Collection: Continue taking readings at regular intervals. The frequency of readings will depend on the reaction rate. For the slow-reacting adamantane derivatives, readings may be necessary over several hours or even days.
-
Data Analysis: The rate constant (k) can be determined by plotting ln(V(∞) - V(_t)) versus time, where V(_t) is the volume of NaOH used at time t, and V(∞) is the volume of NaOH required for complete reaction. The slope of the resulting line will be -k.
Visualizations
Logical Relationship of Reactivity
Caption: Logical flow of factors influencing the reactivity of the two adamantane bromides.
Experimental Workflow for Solvolysis Kinetics
Caption: Workflow for the experimental determination of solvolysis rates.
References
A Researcher's Guide to the Analytical Characterization of Adamantylated Compounds
For researchers, scientists, and drug development professionals working with adamantylated compounds, a thorough and accurate characterization is paramount. The unique physicochemical properties of the adamantane cage—its rigidity, lipophilicity, and three-dimensional structure—present distinct analytical challenges and necessitate a multi-faceted approach for comprehensive analysis. This guide provides an objective comparison of the primary analytical methods used for the characterization of adamantylated compounds, supported by experimental data and detailed protocols.
The principal techniques for elucidating the structure and purity of adamantane derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for separation and quantification. Complementary methods like Elemental Analysis and Infrared (IR) Spectroscopy provide additional confirmation of composition and functional groups.
Qualitative and Quantitative Performance Comparison
The selection of an analytical technique depends on the specific information required, the nature of the adamantylated compound, and the sample matrix. The following tables summarize the quantitative and qualitative performance of these key methods.
Table 1: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Parameter | Typical Values for Adamantane Derivatives | Advantages | Limitations |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | 1.5 - 2.5 ppm (unsubstituted adamantane protons) | Non-destructive, provides detailed information on molecular structure and stereochemistry in solution.[1] | Lower sensitivity than MS, signal overlap can occur in complex molecules. |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | 28 - 45 ppm (unsubstituted adamantane carbons)[2] | Complements ¹H NMR, less signal overlap. | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times.[2] |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of Fragments | Adamantyl cation (m/z 135) is often the base peak.[2] | High sensitivity, provides molecular weight and characteristic fragmentation patterns.[2] | Isomeric compounds can be difficult to distinguish, complex fragmentation patterns may arise.[2] |
| X-ray Crystallography | Bond Lengths & Angles | C-C: ~1.54 Å, C-H: ~1.10 Å; Bond Angles: ~109.5° | Provides unambiguous 3D structure in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | C-H stretch: ~2850-2920 cm⁻¹ | Fast, simple, good for identifying key functional groups.[1] | Provides limited information on the overall molecular structure.[1] |
Table 2: Comparison of Analytical Techniques for Quantification
| Technique | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (%) |
| GC-MS | 1 - 1000 ng/mL | 0.1 - 10 ng/mL | 0.5 - 25 ng/mL | < 15% | 85 - 115% |
| LC-MS/MS | 0.1 - 1000 ng/mL | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL | < 15% | 85 - 115% |
| HPLC-UV/FLD (with derivatization) | 1 - 2000 ng/mL | 0.5 - 50 ng/mL | 1 - 100 ng/mL | < 10% | 90 - 110% |
Note: The values presented in Table 2 are representative and can vary depending on the specific adamantylated compound, the sample matrix, and the instrumentation used. Derivatization is often required for HPLC-UV/FLD analysis to introduce a chromophore or fluorophore.[3][4]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of adamantane compounds in solution.[1]
Sample Preparation:
-
Dissolve 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
The choice of solvent is critical and should be based on the solubility of the compound.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H) for better signal dispersion and resolution.[1][5]
-
For ¹H NMR, typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.[1]
-
For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.[1]
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation patterns of adamantylated compounds. For quantitative analysis, it is often coupled with a chromatographic system (GC-MS or LC-MS/MS).
Sample Preparation for LC-MS/MS (Protein Precipitation):
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.[6]
-
Add an internal standard solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]
-
Vortex for 60 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to an autosampler vial for analysis.[6]
GC-MS Derivatization (Acylation): Many adamantane derivatives, especially those containing amine groups, require derivatization to increase their volatility for GC-MS analysis.[4]
-
Prepare a solution of the adamantane amine in an anhydrous solvent (e.g., ethyl acetate).[4]
-
Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA).[4]
-
Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to ensure complete derivatization.[4]
-
Cool the reaction mixture to room temperature before injection into the GC-MS system.[4]
Data Acquisition (LC-MS/MS):
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Optimize the m/z transitions and collision energies by infusing a standard solution of the analyte and internal standard.[6]
X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in the solid state.
Crystal Growth:
-
Obtaining a single crystal of sufficient quality is the most critical and often challenging step.
-
Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[7]
-
The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined using specialized software to determine atomic positions, bond lengths, and bond angles.[7]
Elemental Analysis
Elemental analysis determines the percentage composition of elements (primarily C, H, N, S) in a compound, providing a fundamental confirmation of its empirical formula.
Sample Preparation:
-
The sample must be pure and dry.
-
Accurately weigh 1-3 mg of the compound into a tin or silver capsule.
Analysis:
-
The sample is combusted in a high-temperature, oxygen-rich environment.[8]
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.[8]
-
The elemental composition is calculated from the amounts of these gases.
Visualizing Analytical Workflows
The following diagrams illustrate the logical workflows for the characterization of adamantylated compounds.
Caption: General workflow for the characterization of adamantylated compounds.
Caption: Workflow for LC-MS/MS quantification of adamantylated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
The Adamantane Advantage: A Comparative Guide to Adamantane-Based Linkers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The rigid, lipophilic, and three-dimensional structure of adamantane has established it as a valuable building block in modern drug design. Its incorporation as a linker in various drug modalities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a comparative analysis of adamantane-based linkers, offering insights into how their structural variations can be strategically employed to enhance drug performance. Supported by experimental data, this document aims to be an essential resource for the rational design of next-generation therapeutics.
The Versatility of the Adamantyl Group in Drug Design
The adamantane moiety is frequently incorporated into drug molecules to enhance their therapeutic potential.[1][2] Its unique cage-like structure can improve a drug's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Adamantane's rigid nature can also provide a stable scaffold, protecting adjacent functional groups from metabolic degradation and thereby increasing the drug's plasma half-life.[2][3] Furthermore, the tetrahedral geometry of adamantane offers precise, three-dimensional positioning of substituents, allowing for a more effective exploration of drug targets.[3]
Adamantane can be utilized in two primary ways in drug delivery systems: as a foundational building block for the covalent attachment of various functional groups (as seen in adamantane-based dendrimers) or as a component of self-assembling supramolecular systems, such as liposomes, where it is incorporated due to its lipophilicity.[1][4]
Comparative Analysis of Adamantane-Based Linkers
The choice of a linker is a critical determinant of a drug conjugate's success, influencing its stability, solubility, and ability to effectively deliver a payload to the target site. Adamantane offers a unique scaffold for linkers, providing rigidity and lipophilicity that can be tuned through chemical modification.
Case Study: Adamantane-Monoterpenoid Conjugates with Heterocyclic Linkers
A study on adamantane-monoterpenoid conjugates designed as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), an important target in cancer therapy, provides a direct comparison of different heterocyclic linkers attached to an adamantane core.[5][6] The study compared conjugates with 1,2,4-triazole and 1,3,4-thiadiazole linkers.
| Compound ID | Linker Type | Monoterpene Moiety | TDP1 Inhibitory Activity (IC50, µM) | Cytotoxicity (CC50, µM) in HeLa cells |
| 14a | 1,2,4-Triazole | (+)-Campholenic | ~5-6 | > 100 |
| 14b | 1,2,4-Triazole | (-)-Campholenic | ~5-6 | > 100 |
| 15a | 1,3,4-Thiadiazole | (+)-Campholenic | ~5-6 | > 100 |
| 15b | 1,3,4-Thiadiazole | (-)-Campholenic | ~5-6 | > 100 |
| 16 | 1,2,4-Triazole | (+)-Camphor | Ineffective | > 100 |
| 17 | 1,3,4-Thiadiazole | (+)-Camphor | Ineffective | > 100 |
Data sourced from a study on adamantane-monoterpenoid conjugates as TDP1 inhibitors.[5][6]
In this particular study, while the type of heterocyclic linker (1,2,4-triazole vs. 1,3,4-thiadiazole) did not significantly impact the TDP1 inhibitory activity of the campholenic acid derivatives, the choice of the monoterpene moiety was critical, with the camphor-containing compounds being ineffective.[5][6] All synthesized compounds, however, demonstrated a synergistic effect with the anticancer drug topotecan.[5][6]
Adamantane in PROTACs: The Impact of Linker Composition
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the efficacy of a PROTAC.[7] The length, rigidity, and composition of the linker determine the geometry of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation.[8][9][10]
While direct comparative studies of different adamantane-based linkers in PROTACs are emerging, the hydrophobic and rigid nature of adamantane makes it an interesting component for linker design. In one study, the hydrophobic aryl hydrocarbon receptor (AhR) ligands in a chimeric degrader were replaced with an adamantane moiety to investigate the mechanism of AhR-independent degradation.[11] This highlights the potential of using adamantane to modulate the physicochemical properties of PROTACs.
The general principles of PROTAC linker design emphasize the need for an optimal linker length to facilitate the formation of a stable ternary complex.[8][9][10] Flexible linkers, such as polyethylene glycol (PEG) chains, are commonly used to allow for the necessary conformational adjustments for ternary complex formation.[7] The incorporation of a rigid adamantane core within a flexible linker could offer a strategy to balance conformational freedom with a degree of pre-organization, potentially enhancing binding affinity and degradation efficiency.
Experimental Protocols
Synthesis of Adamantane-Monoterpenoid Conjugates with Heterocyclic Linkers
The following is a general procedure for the synthesis of adamantane-monoterpenoid conjugates with 1,2,4-triazole and 1,3,4-thiadiazole linkers, based on published methods.[12]
1. Synthesis of 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide:
-
A solution of adamantane-1-carbonyl chloride in THF is added to a cooled suspension of thiosemicarbazide in THF with stirring.
-
The resulting mixture is stirred at room temperature overnight.
-
The solvent is evaporated, and water is added to the reaction mixture.
-
The solid product is filtered, washed with water, and dried.[12]
2. Synthesis of 5-(Adamantan-1-yl)-4H-1,2,4-triazole-3-thiol:
-
The product from the previous step is dissolved in an aqueous solution of sodium hydroxide.
-
The mixture is refluxed for several hours.
-
After cooling, the solution is acidified with hydrochloric acid.
-
The precipitated product is filtered, washed with water, and dried.
3. Synthesis of 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine:
-
A solution of 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide in concentrated sulfuric acid is kept at room temperature overnight.
-
The solution is then neutralized with an aqueous ammonia solution while cooling.
-
The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[12]
4. Conjugation with Monoterpene Moiety:
-
The adamantane-triazole or adamantane-thiadiazole core is then reacted with a suitable monoterpene derivative (e.g., a monoterpene halide or tosylate) in the presence of a base to yield the final conjugate.
In Vitro TDP1 Inhibition Assay
The inhibitory activity of the synthesized compounds against TDP1 can be evaluated using a biosensor-based assay.
-
Principle: The assay measures the cleavage of a fluorophore-labeled oligonucleotide substrate by TDP1.
-
Procedure:
-
Recombinant TDP1 enzyme is incubated with the test compound at various concentrations.
-
A fluorophore- and quencher-labeled oligonucleotide substrate is added to the mixture.
-
The fluorescence intensity is measured over time. An increase in fluorescence indicates cleavage of the substrate by TDP1.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the TDP1 enzymatic activity.
-
Plasma Stability Assay for ADC Linkers
The stability of linkers in plasma is crucial for the therapeutic efficacy and safety of ADCs.[13][14][15][16][17]
-
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
-
Methodology:
-
The ADC is incubated in plasma (human, mouse, etc.) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
The samples are analyzed by a suitable method, such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS), to determine the drug-to-antibody ratio (DAR).
-
The percentage of intact ADC remaining at each time point is calculated to assess the linker's stability.
-
Visualizing Key Processes in Adamantane-Linked Drug Design
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Evaluating Adamantane-Based Linkers
Caption: A generalized workflow for the design and evaluation of adamantane-based linkers.
Conclusion
Adamantane-based linkers offer a compelling strategy for enhancing the properties of complex drug conjugates. The inherent rigidity and lipophilicity of the adamantane core can be strategically utilized to improve stability, modulate solubility, and optimize the spatial orientation of the connected moieties. As demonstrated, the interplay between the adamantane scaffold and other components of the linker, such as heterocyclic units, is critical for achieving the desired biological activity. Future research focused on the systematic variation of adamantane linker length, composition, and attachment points will undoubtedly unlock new avenues for the development of more potent and selective therapeutics. This guide serves as a foundational resource to inform and inspire further innovation in this promising area of drug design.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. mdpi.com [mdpi.com]
- 3. connectsci.au [connectsci.au]
- 4. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 5. Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Impact of linker length on the activity of PROTACs. | Semantic Scholar [semanticscholar.org]
- 11. Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Adamantyl Moiety: A Comparative Guide to Assessing Lipophilicity in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The adamantyl group, a rigid and bulky hydrocarbon cage, is a cornerstone in medicinal chemistry, prized for its ability to enhance the lipophilicity of drug candidates. This key physicochemical property governs a compound's ability to traverse biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] The incorporation of an adamantyl moiety can significantly increase the partition coefficient (logP), a standard measure of lipophilicity, by an estimated 3.1 log units.[2][4][5][6] This "lipophilic bullet" effect can transform polar molecules into more lipid-soluble compounds, thereby improving their potential for therapeutic efficacy, particularly for drugs targeting the central nervous system.[2][4][6]
This guide provides a comparative analysis of the lipophilicity of compounds containing the adamantyl moiety against other lipophilic groups. It includes a summary of experimental data, detailed protocols for lipophilicity determination, and a visual workflow to guide researchers in this critical assessment.
Comparative Lipophilicity Data
The decision to incorporate a lipophilic group is a multifaceted optimization challenge. The following tables present a compilation of experimental data comparing adamantyl-containing compounds with their analogs that bear alternative lipophilic moieties.[1]
Table 1: Comparison of Experimental logP Values for Adamantane Derivatives and Bioisosteres
| Compound Scaffold | Lipophilic Group | Experimental logP/logD | Therapeutic Area/Target | Notes |
| Amine | Adamantyl (Amantadine) | 2.44 | Antiviral, Antiparkinsonian | Baseline for comparison.[3] |
| Amine | Methyl-Adamantyl (Rimantadine) | 3.6 | Antiviral | Increased lipophilicity with methyl substitution.[3] |
| Amine | Dimethyl-Adamantyl (Memantine) | 3.28 | Alzheimer's Disease | Demonstrates high lipophilicity for CNS penetration.[3] |
| Naphthoic Acid Derivative | Adamantyl (Adapalene) | 8.0 | Acne Treatment | Very high lipophilicity.[3] |
| Urea-based Inhibitor | Adamantyl | - | Soluble Epoxide Hydrolase (sEH) | Highly potent inhibitors (IC50: 0.5 - 2 nM).[1] |
| Urea-based Inhibitor | Diadamantyl | - | Soluble Epoxide Hydrolase (sEH) | Increased potency with specific linkers (IC50: 0.04 nM).[1] |
| Phenoxyacetanilide | Adamantyl | - | HIF-1 Inhibitor | IC50: 3100 nM.[1] |
| Phenoxyacetanilide | ortho-Carborane | - | HIF-1 Inhibitor | More potent than the adamantyl analog (IC50: 700 nM).[1] |
| Triazole-based Inhibitor | Adamantyl | - | 11β-HSD1 | High potency (IC50: 13 nM).[1] |
| Triazole-based Inhibitor | Bicyclo[2.2.2]octane | - | 11β-HSD1 | Maintained high potency (IC50: 13 nM).[1] |
Note: Data is compiled from various studies and compound series. Direct comparison of logP values between different scaffolds should be made with caution.
Experimental Protocols for Lipophilicity Determination
Accurate measurement of logP and logD is fundamental in drug discovery. The two most prevalent experimental methods are the shake-flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable technique for determining logP values.[3][7][8]
Principle: This method directly measures the partition coefficient of a compound between two immiscible liquid phases, typically n-octanol and water, at equilibrium.[7][9] For ionizable compounds, a buffer of a specific pH is used to determine the distribution coefficient (logD).[10][11]
Methodology:
-
Preparation of Phases: n-Octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[10][12]
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[10][12]
-
Partitioning: A known amount of the test compound is added to a mixture of the pre-saturated n-octanol and aqueous phases.
-
Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.[7]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV/Vis spectroscopy or Liquid Chromatography (LC).[7]
-
Calculation of logP/logD: The logP (for neutral compounds) or logD (for ionizable compounds) is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used indirect method for estimating logP due to its speed, requirement for small sample volumes, and suitability for a broad range of compounds, including highly lipophilic ones.[7][13][14]
Principle: This technique correlates the retention time of a compound on a nonpolar stationary phase (e.g., C18) with its lipophilicity.[1] A calibration curve is generated using a series of standard compounds with known logP values.
Methodology:
-
System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[1]
-
Calibration:
-
A series of standard compounds with well-established logP values are injected into the HPLC system.
-
The retention time (t_R) for each standard is recorded.
-
The capacity factor (k') is calculated for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.[1]
-
A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.[3]
-
-
Sample Analysis: The adamantyl-containing test compound is injected under the identical chromatographic conditions, and its retention time is measured to calculate its log k' value.
-
logP Determination: The logP of the test compound is determined by interpolating its log k' value on the calibration curve.[3]
Workflow for Assessing Lipophilicity of Adamantyl-Containing Compounds
The following diagram illustrates a logical workflow for the assessment of lipophilicity for novel compounds containing an adamantyl moiety.
Caption: Workflow for lipophilicity assessment of adamantyl compounds.
This structured approach, combining in silico prediction with robust experimental validation, enables an efficient and data-driven assessment of the lipophilicity of drug candidates containing the adamantyl moiety, ultimately guiding the optimization of their pharmacokinetic and pharmacodynamic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to the Biological Evaluation of Compounds Synthesized from 1-(Bromomethyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
The rigid, lipophilic cage structure of adamantane has made it a privileged scaffold in medicinal chemistry. Its incorporation into various molecules can significantly enhance their pharmacological properties. 1-(Bromomethyl)adamantane serves as a versatile starting material for the synthesis of a diverse array of bioactive compounds. This guide provides an objective comparison of the biological performance of different classes of compounds synthesized from this key precursor, supported by experimental data and detailed methodologies.
Antiviral Activity
Derivatives of this compound have shown significant promise as antiviral agents, particularly against influenza and poxviruses. The adamantane moiety is known to interfere with viral replication processes.
Table 1: Comparison of Antiviral Activity of this compound Derivatives
| Compound Class | Specific Compound(s) | Virus | Assay | IC50 | Reference |
| Adamantyl-substituted Heterocycles | Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | Vaccinia Virus | Plaque Reduction Assay | 0.133 µM | [1] |
| Adamantyl-substituted Heterocycles | 1,4-bis(1-adamantyl)-1,4-butanediol | Vaccinia Virus | Plaque Reduction Assay | 0.515 µM | [1] |
| Aminoadamantane Derivatives | Not specified | SARS-CoV-2 | In vitro antiviral assay | 0.32 µM | [2] |
Anticancer Activity
The lipophilicity of the adamantane cage enhances the ability of compounds to cross cell membranes, making them effective scaffolds for anticancer drugs. Adamantyl isothiourea derivatives, in particular, have demonstrated potent cytotoxic effects against various cancer cell lines.
Table 2: Comparison of Anticancer Activity of this compound Derivatives
| Compound Class | Specific Compound(s) | Cancer Cell Line | Assay | IC50 | Reference |
| Adamantyl Isothiourea Derivatives | Compound 5 (a morpholine derivative) | Hepatocellular Carcinoma (HepG2) | MTT Assay | 7.70 µM | [3] |
| Adamantyl Isothiourea Derivatives | Compound 6 (a morpholine derivative) | Hepatocellular Carcinoma (HepG2) | MTT Assay | 3.86 µM | [3] |
| Adamantane-linked Isothiourea | 4-bromobenzyl analogue | Prostate Cancer (PC-3) | MTT Assay | < 25 µM | [4] |
| Adamantane-linked Isothiourea | 4-bromobenzyl analogue | Liver Cancer (HepG-2) | MTT Assay | < 25 µM | [4] |
| Adamantane-linked Isothiourea | 4-bromobenzyl analogue | Breast Cancer (MCF-7) | MTT Assay | < 25 µM | [4] |
| Adamantane-linked Isothiourea | 4-bromobenzyl analogue | Cervical Cancer (HeLa) | MTT Assay | < 25 µM | [4] |
Antimicrobial Activity
The hydrophobic nature of the adamantane group can facilitate interaction with bacterial and fungal cell membranes, leading to antimicrobial effects. Various derivatives have been synthesized and tested against a range of pathogens.
Table 3: Comparison of Antimicrobial Activity of this compound Derivatives
| Compound Class | Specific Compound(s) | Microorganism | Assay | MIC | Reference |
| 1-Adamantylmethylamine Derivatives | Schiff base with 4-nitrophenyl moiety (Compound 9) | Staphylococcus aureus | Broth Microdilution | 62.5 µg/mL | [5] |
| 1-Adamantylmethylamine Derivatives | Schiff base with 3-nitrophenyl moiety (Compound 14) | Staphylococcus aureus | Broth Microdilution | 62.5 µg/mL | [5] |
| 1-Adamantanecarboxylic Acid Hydrazide | Compound 19 | Escherichia coli | Broth Microdilution | 125 µg/mL | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, their viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 to 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the titer of a virus and for assessing the efficacy of antiviral compounds.
Protocol:
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates.
-
Virus Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Molecular Pathways and Workflows
Understanding the mechanism of action is a critical aspect of drug development. Adamantyl isothiourea derivatives have been shown to inhibit the TLR4-MyD88-NF-κB signaling pathway, which is implicated in inflammation and cancer progression.[3][6]
Synthesis Workflow for Adamantyl Isothiourea Derivatives
The synthesis of these bioactive compounds often involves a multi-step process starting from readily available adamantane precursors.
Caption: Synthetic route to adamantyl isothiourea derivatives.
Inhibition of the TLR4-MyD88-NF-κB Signaling Pathway
Adamantyl isothiourea derivatives can interfere with this key inflammatory pathway at multiple points.
Caption: Inhibition of TLR4 signaling by adamantyl isothioureas.
General Experimental Workflow for Biological Evaluation
A systematic approach is essential for the comprehensive biological evaluation of newly synthesized compounds.
Caption: Workflow for evaluating new adamantane derivatives.
References
- 1. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity | BioWorld [bioworld.com]
- 3. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 5. mdpi.com [mdpi.com]
- 6. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Adamantylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the adamantyl moiety into organic molecules is a well-established strategy in medicinal chemistry and materials science to enhance lipophilicity, metabolic stability, and rigidity. The choice of the adamantylating agent is crucial for the efficiency and success of this process. This guide provides a comprehensive comparison of the efficacy of various adamantylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Executive Summary
The efficacy of an adamantylating agent is dependent on several factors, including its inherent reactivity, the nature of the substrate, and the reaction conditions. This guide categorizes common adamantylating agents into three main tiers of reactivity: high, moderate, and low.
-
High-Reactivity Agents: 1-Adamantyl triflate and 1,3-dehydroadamantane are exceptionally reactive agents suitable for adamantylating a wide range of nucleophiles, often under mild conditions and without the need for a catalyst.
-
Moderate-Reactivity Agents: 1-Adamantyl halides (iodide, bromide, and chloride) are versatile and widely used agents. Their reactivity generally follows the trend I > Br > Cl. They are effective for Friedel-Crafts alkylation of arenes and for the adamantylation of various N- and O-nucleophiles, typically requiring a Lewis or Brønsted acid catalyst.
-
Lower-Reactivity Agents: 1-Adamantanol is a cost-effective and stable adamantylating agent. It requires activation with a strong acid, such as triflic acid or sulfuric acid, to generate the adamantyl cation for reaction with nucleophiles.
This guide presents a comparative analysis of these agents in C-adamantylation (Friedel-Crafts type reactions), N-adamantylation, and O-adamantylation reactions, providing quantitative data, detailed experimental protocols, and mechanistic insights.
Comparison of Adamantylating Agents: Reactivity and Yields
The selection of an appropriate adamantylating agent is a critical decision in synthetic design. The following tables summarize the performance of various agents in different types of adamantylation reactions.
C-Adamantylation of Arenes (Friedel-Crafts Type Reactions)
The adamantylation of aromatic compounds is a cornerstone of adamantane chemistry. The reactivity of the adamantylating agent and the electronic properties of the arene significantly influence the reaction outcome.
| Adamantylating Agent | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1-Adamantanol | Pyrene | TfOH, CH₂Cl₂, rt, 5 min | 2-(1-Adamantyl)pyrene | 85 | [1] |
| 1-Bromoadamantane | Pyrene | TfOH, CH₂Cl₂, rt, 5 min | 2-(1-Adamantyl)pyrene | 88 | [1] |
| 1-Bromoadamantane | Phenol | None, 120 °C, 12 h | 4-(1-Adamantyl)phenol | 80 | [2] |
| 1-Adamantanol | 1-Naphthol | TFA, reflux | 3,7-Di(1-adamantyl)-1-naphthol | High yield | [3] |
| 1-Acetoxyadamantane | 4-Bromoanisole | H₂SO₄, rt, 24 h | 2-Adamantyl-4-bromoanisole | Not specified | [4] |
N-Adamantylation of Amines, Amides, and Heterocycles
The introduction of an adamantyl group onto a nitrogen atom is crucial for the synthesis of many biologically active compounds.
| Adamantylating Agent | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1-Adamantanol | Acetamide | Al(OTf)₃ (5 mol%), nitromethane, reflux, 6-8 h | N-(1-Adamantyl)acetamide | 88 | [5] |
| 1-Bromoadamantane | Pyridine | 4-Dimethylaminopyridine, decane, reflux | 1-(1-Adamantyl)pyridinium bromide | 88 | [6] |
| 1,3-Dehydroadamantane | Acetonitrile | Neat, rt | 2-(1-Adamantyl)acetonitrile | High yield | [7] |
O-Adamantylation of Alcohols, Phenols, and Carboxylic Acids
O-adamantylated compounds are valuable intermediates in organic synthesis and have applications in materials science.
| Adamantylating Agent | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1-Bromoadamantane | Phenol | None, 120 °C, 12 h | 4-(1-Adamantyl)phenol | 80 | [2] |
| 1,3-Dehydroadamantane | 1-Pentanol | Neat | 1-(1-Adamantyloxy)pentane | High yield | [8] |
| 1-Adamantanol | 1-Naphthol | TFA, reflux | 3,7-Di(1-adamantyl)-1-naphthol | High yield | [3] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of adamantylation is key to optimizing reaction conditions and predicting outcomes.
Friedel-Crafts Adamantylation
The Friedel-Crafts adamantylation of arenes typically proceeds through the formation of a stable adamantyl cation, which then acts as an electrophile in an electrophilic aromatic substitution reaction. The generation of the adamantyl cation can be achieved from various precursors using a Lewis or Brønsted acid.
Ritter Reaction for N-Adamantylation
The Ritter reaction is a versatile method for the synthesis of N-adamantyl amides. It involves the reaction of a nitrile with a source of the adamantyl cation, typically generated from 1-adamantanol or a 1-adamantyl halide in the presence of a strong acid.
References
- 1. Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(1-ADAMANTYL)PHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 5. Aluminum Triflate—Catalyzed Adamantylation of N-Nucleophiles [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Methods for Monitoring 1-(bromomethyl)adamantane Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC-MS) methods applicable to the analysis of reaction kinetics involving 1-(bromomethyl)adamantane. While specific literature on the reaction kinetics of this particular compound using LC-MS is not extensively available, this document compiles and adapts established methods for related adamantane derivatives and halogenated compounds to provide a robust framework for methodological selection and development.
Introduction
This compound is a key intermediate in the synthesis of various adamantane-based compounds with significant pharmacological potential. Understanding its reaction kinetics is crucial for optimizing synthetic yields, identifying byproducts, and ensuring the quality of the final active pharmaceutical ingredients. LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it highly suitable for monitoring the progress of chemical reactions.[1]
This guide will compare two primary LC-MS approaches: a reversed-phase LC-MS/MS method for high-throughput screening and a normal-phase LC-MS method for detailed kinetic analysis, particularly for less polar reaction mixtures.
Comparative Analysis of LC-MS Methods
The choice between reversed-phase and normal-phase chromatography largely depends on the polarity of the reactants, products, and the reaction solvent. For kinetic studies, the ability to rapidly quench the reaction and analyze a time-point sample is critical.
| Feature | Reversed-Phase LC-MS/MS | Normal-Phase LC-MS |
| Principle | Separation based on hydrophobicity. Analytes partition between a non-polar stationary phase and a polar mobile phase. | Separation based on polarity. Analytes adsorb to a polar stationary phase and are eluted by a non-polar mobile phase. |
| Typical Column | C18, C8, Phenyl-Hexyl | Silica, Cyano, Diol |
| Mobile Phase | Acetonitrile/Methanol and Water with additives (e.g., formic acid, ammonium formate)[2] | Hexane/Heptane and a polar modifier (e.g., isopropanol, ethanol) |
| Ionization Mode | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)[3] | APCI, ESI (with appropriate mobile phase additives) |
| Best Suited For | Aqueous reaction mixtures, polar to moderately non-polar analytes. | Non-polar organic reaction mixtures, isomeric separation. |
| Advantages | High sensitivity and selectivity (MS/MS), compatible with a wide range of solvents, robust and reproducible. | Excellent for separating isomers, complementary selectivity to reversed-phase. |
| Disadvantages | Potential for ion suppression from matrix components, may not be suitable for very non-polar compounds. | Limited solvent compatibility with MS, can be less robust than reversed-phase. |
Experimental Protocols
Reversed-Phase LC-MS/MS Method for High-Throughput Kinetic Screening
This method is ideal for rapidly analyzing a large number of time-point samples from a reaction, offering high sensitivity and selectivity through tandem mass spectrometry.
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI or APCI source.[2]
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions:
-
This compound: The molecular ion of this compound will show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in a nearly 1:1 ratio).[4] The protonated molecule [M+H]+ would be expected at m/z 230 and 232. A likely fragmentation would be the loss of HBr, leading to a fragment at m/z 149.
-
Product(s): Determined based on the expected reaction products.
-
Sample Preparation:
-
At specific time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a cold solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex and centrifuge to precipitate any solids.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Normal-Phase LC-MS for Detailed Kinetic Analysis
This method is advantageous when the reaction is carried out in non-polar organic solvents and when isomeric products may be formed.
Instrumentation:
-
LC System: An HPLC system compatible with normal-phase solvents.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an APCI source.
Chromatographic Conditions:
-
Column: A silica or cyano column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Isopropanol.
-
Isocratic Elution: 95:5 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive APCI.
-
Corona Current: 5 µA.
-
Source Temperature: 400 °C.
-
Probe Temperature: 550 °C.
-
Nebulizer Gas: Nitrogen.
-
Scan Mode: Selected Ion Monitoring (SIM) for the expected m/z of reactants and products.
Sample Preparation:
-
At desired time intervals, take a sample from the reaction vessel.
-
Dilute the sample in the mobile phase (e.g., 95:5 Hexane:Isopropanol) containing an internal standard.
-
Vortex to ensure homogeneity.
-
Transfer to an autosampler vial for analysis.
Data Presentation
Quantitative data from kinetic experiments should be summarized in tables to facilitate comparison.
Table 1: Example Data Summary for a Kinetic Run
| Time (min) | This compound Peak Area | Product Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Product/IS Ratio |
| 0 | 1,250,000 | 0 | 550,000 | 2.27 | 0.00 |
| 5 | 980,000 | 270,000 | 545,000 | 1.80 | 0.50 |
| 10 | 760,000 | 490,000 | 552,000 | 1.38 | 0.89 |
| 30 | 340,000 | 910,000 | 548,000 | 0.62 | 1.66 |
| 60 | 150,000 | 1,100,000 | 551,000 | 0.27 | 2.00 |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS analysis of reaction kinetics.
Logical Relationship of Method Selection
Caption: Decision tree for selecting an appropriate LC-MS method.
References
A Spectroscopic Comparison of 1-(bromomethyl)adamantane and Its Key Reaction Products
A detailed guide for researchers featuring comparative spectroscopic data, experimental protocols, and reaction pathway visualizations to aid in the characterization of key adamantane derivatives.
The rigid, cage-like structure of adamantane has made it a valuable scaffold in medicinal chemistry and materials science. Its derivatives are integral to the development of new therapeutics and advanced polymers. The functionalization of the adamantane core, often starting from halogenated precursors like 1-(bromomethyl)adamantane, is a critical step in these synthetic endeavors. Accurate and efficient characterization of the resulting products is paramount for ensuring reaction success and purity. This guide provides a comprehensive spectroscopic comparison of this compound with three of its common reaction products: 1-(hydroxymethyl)adamantane, 1-(aminomethyl)adamantane, and adamantane-1-carbaldehyde.
Comparative Spectroscopic Data
The transformation of the bromomethyl group in this compound into hydroxyl, amino, and aldehyde functionalities leads to distinct changes in their respective spectroscopic signatures. The following table summarizes the key infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for these compounds, providing a clear basis for their identification and differentiation.
| Compound | Spectroscopic Technique | Key Data and Observations |
| This compound | IR (cm⁻¹) | C-H (adamantyl) stretching (~2850-2920), CH₂-Br stretching (~650) |
| ¹H NMR (δ, ppm) | ~3.2 (s, 2H, -CH₂Br), ~1.5-1.8 (m, 15H, adamantyl protons) | |
| ¹³C NMR (δ, ppm) | ~40.1 (-CH₂Br), ~38.9 (adamantyl CH), ~36.9 (adamantyl CH₂), ~28.4 (adamantyl CH₂) | |
| Mass Spec (m/z) | 228/230 [M]⁺ (characteristic bromine isotope pattern), 149 [M-Br]⁺ | |
| 1-(Hydroxymethyl)adamantane | IR (cm⁻¹) | O-H stretching (broad, ~3300-3400), C-O stretching (~1030) |
| ¹H NMR (δ, ppm) | ~3.2 (s, 2H, -CH₂OH), ~1.5-1.8 (m, 15H, adamantyl protons), ~1.4 (s, 1H, -OH) | |
| ¹³C NMR (δ, ppm) | ~70.1 (-CH₂OH), ~39.2 (adamantyl CH), ~37.1 (adamantyl CH₂), ~28.5 (adamantyl CH₂) | |
| Mass Spec (m/z) | 166 [M]⁺, 148 [M-H₂O]⁺, 135 [adamantyl]⁺ | |
| 1-(Aminomethyl)adamantane | IR (cm⁻¹) | N-H stretching (two bands, ~3300-3400), N-H bending (~1600) |
| ¹H NMR (δ, ppm) | ~2.5 (s, 2H, -CH₂NH₂), ~1.5-1.7 (m, 15H, adamantyl protons), ~1.1 (s, 2H, -NH₂) | |
| ¹³C NMR (δ, ppm) | ~50.2 (-CH₂NH₂), ~39.5 (adamantyl CH), ~37.2 (adamantyl CH₂), ~28.6 (adamantyl CH₂) | |
| Mass Spec (m/z) | 165 [M]⁺, 150 [M-NH]⁺, 135 [adamantyl]⁺ | |
| Adamantane-1-carbaldehyde | IR (cm⁻¹) | C=O stretching (~1725), Aldehyde C-H stretching (~2720, ~2820) |
| ¹H NMR (δ, ppm) | ~9.3 (s, 1H, -CHO), ~1.7-2.1 (m, 15H, adamantyl protons) | |
| ¹³C NMR (δ, ppm) | ~205 (-CHO), ~47.8 (adamantyl C-CHO), ~37.9 (adamantyl CH), ~36.2 (adamantyl CH₂), ~27.9 (adamantyl CH₂) | |
| Mass Spec (m/z) | 164 [M]⁺, 135 [M-CHO]⁺ |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the discussed reaction products from this compound and for their spectroscopic analysis.
Synthesis of 1-(Hydroxymethyl)adamantane (Hydrolysis)
-
Reaction Setup: Dissolve this compound in a suitable solvent mixture, such as aqueous acetone or a mixture of tetrahydrofuran and water.
-
Hydrolysis: Add a mild base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃), to the solution. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, remove it by filtration. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of 1-(Aminomethyl)adamantane (Gabriel Synthesis or Direct Amination)
-
Gabriel Synthesis (for a primary amine):
-
Phthalimide Alkylation: React this compound with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.
-
Hydrazinolysis: Treat the resulting N-(adamantylmethyl)phthalimide with hydrazine hydrate in a protic solvent like ethanol under reflux to cleave the phthalimide group and yield the primary amine.
-
-
Direct Amination:
-
Reaction: Treat this compound with an excess of ammonia (aqueous or in a sealed tube) or a suitable amine source. This reaction may require elevated temperature and pressure.
-
Workup and Purification: After the reaction, neutralize any excess acid and extract the product into an organic solvent. Purify by acid-base extraction or column chromatography.
-
Synthesis of Adamantane-1-carbaldehyde (Oxidation)
-
Oxidation of 1-(hydroxymethyl)adamantane: A common method involves the oxidation of the corresponding alcohol, 1-(hydroxymethyl)adamantane.
-
Reagent Selection: Use a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine).
-
Procedure (PCC Oxidation): To a solution of 1-(hydroxymethyl)adamantane in a chlorinated solvent like dichloromethane (CH₂Cl₂), add PCC adsorbed on silica gel or Celite. Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the filter cake with additional dichloromethane.
-
Purification: Evaporate the solvent from the filtrate to obtain the crude aldehyde, which can be further purified by column chromatography or distillation.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids), as a KBr pellet (for solids), or in a suitable solvent in an IR-transparent cell.
-
Data Acquisition: Record the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
-
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, noting the molecular ion peak and key fragmentation patterns.
-
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the relationships between these compounds and the general experimental process, the following diagrams have been generated using the DOT language.
Caption: Reaction pathways from this compound.
Caption: General experimental workflow for synthesis and analysis.
In Silico Showdown: Adamantane Derivatives Versus Alternative Scaffolds in Drug Discovery
For researchers and drug development professionals, the choice of a molecular scaffold is a critical decision that profoundly influences a compound's pharmacological profile. Adamantane, with its rigid, three-dimensional structure and high lipophilicity, has proven to be a successful scaffold in numerous approved drugs. However, the very properties that make it attractive can also present challenges, such as poor aqueous solubility. This guide provides an in-silico comparison of adamantane derivatives with other molecular scaffolds, offering insights supported by computational data to aid in rational drug design.
The unique diamondoid structure of adamantane provides a rigid framework that allows for the precise spatial orientation of functional groups, which can lead to optimal interactions with biological targets.[1][2] Its bulky nature can also shield adjacent functionalities from metabolic degradation, potentially increasing a drug's half-life.[1][3] This guide explores how adamantane derivatives compare to other scaffolds, such as bicyclo[2.2.2]octane, cubane, and common cyclic ketones, in terms of their predicted binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Comparative Analysis of Physicochemical and ADMET Properties
An early-stage assessment of a scaffold's potential often involves the in-silico prediction of its physicochemical and ADMET properties. The adamantane scaffold significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and blood-brain barrier penetration.[3][4] However, this high lipophilicity can also lead to poor solubility and potential toxicity. The following table summarizes a comparison of predicted properties for adamantane and alternative scaffolds.
| Scaffold | Key Physicochemical Features | Predicted ADMET Profile Highlights |
| Adamantane | Highly rigid, high lipophilicity (cLogP can be significantly increased)[1] | Good membrane permeability, potentially high metabolic stability, but may suffer from poor aqueous solubility.[1][4] |
| Bicyclo[2.2.2]octane | Rigid, lower lipophilicity than adamantane. | Can offer a better balance of lipophilicity and solubility, potentially leading to improved pharmacokinetic profiles.[5] |
| Cubane | Highly rigid and strained, with a more spherical shape than adamantane. | May offer unique vector positioning for substituents and can positively influence bioactivity.[6] |
| Cyclohexanone | Flexible, exists predominantly in a chair conformation. | Conformational flexibility can be a disadvantage in rational design, as substituents can adopt multiple orientations.[1] |
In Silico Binding Affinity Comparisons
For instance, in the context of 11β-HSD1 inhibitors, adamantane-linked 1,2,4-triazoles have shown predicted binding affinities comparable to the co-crystallized ligand.[7][8] One study reported binding affinity scores for adamantane derivatives in the range of -7.50 to -8.92 kcal/mol.[7] Similarly, for the sigma-2 receptor, adamantane-based compounds have been shown to bind within the active site in a manner comparable to a reference ligand.[4][9]
The following table presents a summary of in-silico binding data from various studies. It is important to note that these results are from different studies and are not a direct head-to-head comparison under identical conditions.
| Target | Adamantane Derivative Binding Affinity (kcal/mol) | Comparison Scaffold/Ligand Binding Affinity (kcal/mol) | Reference |
| 11β-HSD1 | -7.50 to -8.92 | -8.48 (Co-crystallized ligand) | [7] |
| Sigma-2 Receptor | Not specified, but comparable to reference | Not specified | [4] |
| SARS-CoV-2 Mpro | -11.24 (for a specific derivative) | Varied for other adamantyl isothiourea derivatives | [10] |
Experimental and Computational Protocols
The in-silico data presented in this guide are derived from a variety of computational methodologies. While the specifics of each study vary, a general workflow for the in-silico comparison of molecular scaffolds can be outlined.
General Molecular Docking Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of the adamantane derivatives and other scaffolds are generated and optimized to their lowest energy conformation.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of each ligand within the active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand and scores them based on a defined scoring function.
-
Analysis of Results: The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues. The binding affinities are then compared to assess the relative potential of each scaffold.
General ADMET Prediction Protocol:
ADMET properties are typically predicted using a variety of computational models, which can be based on quantitative structure-activity relationships (QSAR), machine learning algorithms, or expert systems. Web-based tools such as SwissADME and admetSAR are commonly used for these predictions.[4][11] The general process involves:
-
Inputting the Molecular Structure: The 2D or 3D structure of the compound of interest is provided as input to the software.
-
Property Calculation: The software calculates a range of molecular descriptors and uses its internal models to predict properties such as:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition/substrate prediction.
-
Excretion: Not always explicitly predicted.
-
Toxicity: Ames test mutagenicity, carcinogenicity, hepatotoxicity.
-
-
Analysis: The predicted properties are then analyzed to assess the drug-likeness and potential liabilities of the scaffold.
Visualizing In Silico Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The adamantane scaffold remains a valuable tool in the medicinal chemist's arsenal, offering a unique combination of rigidity and lipophilicity that can be leveraged to design potent and metabolically stable drugs. However, in-silico modeling suggests that for certain applications, alternative scaffolds such as bicyclo[2.2.2]octane may offer a more favorable balance of properties, particularly concerning aqueous solubility. The choice of a scaffold should be guided by a thorough in-silico evaluation of its potential impact on both the pharmacodynamic and pharmacokinetic properties of the final drug candidate. As computational methods continue to improve in accuracy and predictive power, they will play an increasingly important role in the rational design of new therapeutics based on these and other novel scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. connectsci.au [connectsci.au]
- 4. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdx.cat [tdx.cat]
- 6. benchchem.com [benchchem.com]
- 7. Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study – ScienceOpen [scienceopen.com]
- 10. Comparative MD Study of Inhibitory Activity of Opaganib and Adamantane‐Isothiourea Derivatives toward COVID‐19 Main Protease Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico ADMET analysis of the A-, B- and D-modified androstane derivatives with potential anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(Bromomethyl)adamantane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1-(Bromomethyl)adamantane
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound (CAS No. 14651-42-4). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental regulations. This compound is classified as an acute oral toxicant and is recognized as a marine pollutant.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be fully aware of its potential hazards. This compound is harmful if swallowed and can cause significant environmental damage if released.[1][2] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1]
Personal Protective Equipment (PPE)
A crucial aspect of safely handling this compound is the consistent use of appropriate Personal Protective Equipment (PPE). The following table outlines the necessary PPE for handling this substance.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To prevent splashes and contact with eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene or PVC), fire/flame resistant and impervious clothing, and a PVC apron.[3] | To avoid skin contact, which can lead to irritation and potential absorption.[3] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.[3] | To prevent inhalation of vapors, especially at elevated temperatures which can increase the inhalation hazard.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[3][4] The recommended method of disposal is through a licensed hazardous material disposal company, which will typically involve incineration.[3]
Experimental Protocol for Waste Collection and Segregation:
-
Designate a Waste Container: Obtain a compatible hazardous waste container, typically made of glass or polyethylene, with a leak-proof, screw-on cap.[1] Ensure the container is in good condition, free of cracks or leaks.[1]
-
Labeling: Clearly label the container with "Hazardous Waste" and "this compound".
-
Segregation: It is critical to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[3] This is because disposal methods and costs for these categories differ significantly.
-
Waste Collection: Collect all this compound waste, including contaminated materials and rinsate from empty containers, in the designated hazardous waste container.[1]
-
Storage: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents.[1][3]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1] Provide them with accurate and complete information about the waste.[3]
Experimental Protocol for Spill Cleanup:
-
Ensure Safety: Remove all sources of ignition from the area.[4]
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3]
-
Cleanup: Carefully collect the absorbent material and place it into a sealed, properly labeled container for disposal as hazardous waste.[3][4]
-
Decontamination: Thoroughly clean the spill area.
Experimental Protocol for Empty Container Disposal:
-
Triple-Rinse: Empty containers that previously held this compound must be treated as hazardous waste.[1] Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Collect the rinsate as hazardous waste and add it to the appropriate waste stream.[1]
-
Final Disposal: After triple-rinsing, deface or remove the original label. The container may then be disposed of in the regular trash or recycled, depending on your institution's policies.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Bromomethyl)adamantane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 1-(Bromomethyl)adamantane, a key reagent in various synthetic applications. Adherence to these procedures is critical for minimizing risks and ensuring operational efficiency.
Key Safety and Physical Properties
A thorough understanding of the substance's properties is the foundation of safe handling. The following table summarizes crucial data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₇Br[1] |
| Molecular Weight | 229.16 g/mol [1] |
| Appearance | Solid, pale yellow soft plates[2] |
| Melting Point | 40-45 °C |
| GHS Pictogram | GHS07 (Exclamation mark) |
| GHS Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed[1][3][4] |
| Precautionary Statements | P264, P270, P301+P317, P330, P501[1] |
| Storage | Store at 2-8°C or <-15°C[4] in a dry, well-ventilated place[5] |
| Incompatibilities | Oxidizing agents, moisture, light, and air[5][6] |
Operational Plan: From Preparation to Post-Handling
A systematic approach is crucial when working with this compound. The following step-by-step guide outlines the operational workflow.
1. Engineering Controls and Personal Protective Equipment (PPE):
-
Ventilation: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat must be worn.
2. Preparation and Handling:
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Weigh the required amount of the solid in the fume hood.
-
Keep the container tightly closed when not in use.[5]
3. Spill Response:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team or Environmental Health and Safety (EHS) department.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is a legal and ethical responsibility to protect the environment.[6][7]
1. Waste Segregation and Collection:
-
All waste containing this compound, including contaminated PPE, weighing paper, and reaction byproducts, must be collected in a designated hazardous waste container.[6]
-
The container must be made of a compatible material (e.g., glass or polyethylene) with a secure, leak-proof lid.[6]
2. Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
3. Empty Container Disposal:
-
Empty containers must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.[6]
-
After triple-rinsing, deface the original label, and the container may be disposed of according to institutional policies.[6]
4. Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[7]
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][8]
-
Do not dispose of this compound in the regular trash or down the drain.[6]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C11H17Br | CID 1416304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Bromomethyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14651-42-4|this compound|BLD Pharm [bldpharm.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
